Product packaging for (3-Cyclopropylisoxazol-5-yl)methanol(Cat. No.:CAS No. 121604-45-3)

(3-Cyclopropylisoxazol-5-yl)methanol

Cat. No.: B597872
CAS No.: 121604-45-3
M. Wt: 139.154
InChI Key: JSAGCRJDUAYEFD-UHFFFAOYSA-N
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Description

(3-Cyclopropylisoxazol-5-yl)methanol is a high-value heterocyclic building block specifically designed for advanced research and development. Its core structure integrates a cyclopropyl moiety attached to an isoxazole ring, further functionalized with a hydroxymethyl group. This unique architecture provides a privileged scaffold in medicinal chemistry, enabling the synthesis of novel compounds with targeted biological activity. The cyclopropyl group is a key feature that introduces significant steric and electronic effects, which can enhance binding affinity and improve metabolic stability in potential drug candidates. The hydroxymethyl group offers a versatile synthetic handle for further chemical derivatization, allowing researchers to efficiently create esters, ethers, carbamates, and other functionalized derivatives for structure-activity relationship (SAR) studies. Isoxazole derivatives are recognized for their diverse biological activities and are extensively investigated in pharmaceutical development. Recent research highlights the promise of isoxazole-derived compounds in targeting hematological malignancies, showing encouraging cancer selectivity, low toxicity to normal cells, and an ability to overcome cancer drug resistance . This makes this compound a particularly valuable intermediate for researchers developing new therapeutic agents for conditions such as leukemia, lymphoma, and myeloma . The compound's well-defined structure and stability under standard conditions ensure reproducibility in complex multi-step syntheses, making it a reliable and essential intermediate for constructing biologically active molecules in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B597872 (3-Cyclopropylisoxazol-5-yl)methanol CAS No. 121604-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAGCRJDUAYEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121604-45-3
Record name (3-cyclopropyl-1,2-oxazol-5-yl)methanol
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Foundational & Exploratory

(3-Cyclopropylisoxazol-5-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a cyclopropyl group and a hydroxymethyl group attached to an isoxazole ring. While specific experimental data for this exact isomer is limited in publicly available literature, data for the related isomer, (5-Cyclopropyl-3-isoxazolyl)methanol (CAS Number: 1060817-48-2), is available and provides insight into the general characteristics of this class of compounds.[1]

Table 1: General Chemical Properties

Property Value Source
Chemical Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Physical Form Liquid

| CAS Number | 1060817-48-2 (for isomer) | |

Table 2: Structural Identifiers (for isomer (5-Cyclopropyl-3-isoxazolyl)methanol)

Identifier Type Identifier Source
SMILES OCC1=NOC(C2CC2)=C1
InChI 1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2

| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present, characteristic spectral data can be predicted.

Table 3: Predicted Mass Spectrometry Data Predicted collision cross-section (CCS) values for the protonated adduct [M+H]⁺ of a C₇H₉NO₂ isomer are available.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 142.08626128.4
[M+Na]⁺ 164.06820138.1

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the O-H and C-O stretching vibrations from the methanol group, as well as vibrations associated with the isoxazole and cyclopropyl rings. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of O-H stretching vibrations, often broadened by hydrogen bonding.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the cyclopropyl ring, the methylene protons of the methanol group, the isoxazole ring proton, and the hydroxyl proton would be visible.

  • ¹³C NMR: Distinct signals for the carbons of the cyclopropyl group, the methylene carbon, and the carbons of the isoxazole ring would be expected.

Synthesis and Experimental Protocols

The synthesis of (3-substituted-isoxazol-5-yl)methanol derivatives is often achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne, such as propargyl alcohol.[3][4] The following is a proposed experimental protocol for the synthesis of this compound.

Proposed Synthesis of this compound

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: In Situ Nitrile Oxide Formation and [3+2] Cycloaddition cluster_2 Step 3: Workup and Purification A Cyclopropanecarboxaldehyde D Cyclopropanecarboxaldehyde Oxime A->D B Hydroxylamine HCl B->D C Base (e.g., Pyridine) C->D D_ref Cyclopropanecarboxaldehyde Oxime G This compound D_ref->G E NaOCl (aq) E->G F Propargyl Alcohol F->G G_ref This compound H Extraction with Organic Solvent G_ref->H I Drying (e.g., Na2SO4) H->I J Solvent Removal I->J K Purification (e.g., Chromatography) J->K L Pure Product K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

    • To a solution of cyclopropanecarboxaldehyde in a suitable solvent like pyridine, add hydroxylamine hydrochloride.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the oxime.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is worked up by extraction with an organic solvent and washed to remove impurities.

  • Step 2: [3+2] Cycloaddition

    • The cyclopropanecarboxaldehyde oxime is dissolved in a solvent such as CCl₄ or CH₂Cl₂.[3]

    • Propargyl alcohol is added to the mixture.

    • An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise to the stirred reaction mixture. The NaOCl facilitates the in situ generation of cyclopropyl nitrile oxide from the oxime.

    • The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to form the isoxazole ring.

    • The reaction is typically stirred for 24-48 hours at elevated temperatures (e.g., 70°C).[3]

  • Step 3: Product Isolation and Purification

    • After the reaction is complete, the mixture is cooled and the organic layer is separated.

    • The organic phase is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Final purification is achieved through column chromatography on silica gel to afford pure this compound.

Biological and Pharmacological Relevance

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[3][4] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The isoxazole ring acts as a versatile scaffold that can be modified to enhance physicochemical properties and biological targeting.[4] While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential for investigation in drug discovery programs.

G A Isoxazole Scaffold (e.g., this compound) B Anticancer Activity A->B C Anti-inflammatory Activity A->C D Antimicrobial Activity A->D E Drug Discovery & Development B->E C->E D->E

Caption: Biological potential of the isoxazole scaffold in drug discovery.

Safety and Handling

For the isomer (5-Cyclopropyl-3-isoxazolyl)methanol, the following safety information is provided. It is prudent to handle this compound with similar precautions.

  • Hazard Pictograms: GHS06 (Toxic)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

  • Hazard Classifications: Acute Toxicity 3 (Oral)

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3-Cyclopropylisoxazol-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development. This document collates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and discusses the broader biological context of isoxazole-containing compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited, data for its positional isomer, (5-Cyclopropyl-3-isoxazolyl)methanol, is available and provides valuable insights into the characteristics of this class of compounds.

Table 1: Chemical Identifiers and Properties of (5-Cyclopropyl-3-isoxazolyl)methanol

PropertyValueSource
CAS Number 1060817-48-2[1]
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
MDL Number MFCD11053969
PubChem Substance ID 329775363
InChI Key NUYRQGMZXHHVQB-UHFFFAOYSA-N
SMILES OCC1=NOC(C2CC2)=C1
Physical Form Liquid

Table 2: Safety Information for (5-Cyclopropyl-3-isoxazolyl)methanol

Hazard InformationClassificationSource
GHS Pictogram GHS06 (Toxic)
Signal Word Danger
Hazard Statement(s) H301 (Toxic if swallowed)
Precautionary Statement(s) P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Hazard Class Acute Toxicity 3 (Oral)
Storage Class 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not directly available in the cited literature. However, a well-established method for the synthesis of structurally similar 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. The following protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and can be applied to the synthesis of the target compound by substituting the starting aldehyde.[2][3][4]

Experimental Protocol: A Representative Synthesis

This two-step protocol outlines the synthesis of a 3-substituted-5-hydroxymethylisoxazole.

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

  • To a 25 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxaldehyde (equivalent to 8 mmol), hydroxylamine hydrochloride (2.5 mg), and 8 mL of pyridine.

  • The reaction mixture is refluxed for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is extracted with ethyl acetate and washed with distilled water.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the cyclopropanecarboxaldehyde oxime.

Step 2: [3+2] Cycloaddition to form this compound

  • In a 25 mL two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the cyclopropanecarboxaldehyde oxime from Step 1 (equivalent to 8 mmol) and propargyl alcohol (3 mL, 2 mmol) in 5 mL of carbon tetrachloride.

  • Slowly add 12 mL of 5% sodium hypochlorite (NaOCl) solution dropwise through the dropping funnel.

  • The reaction mixture is stirred vigorously at 70°C for 48 hours.

  • After completion, the reaction mixture is transferred to a separatory funnel, and the organic phase is separated.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition start_A Cyclopropanecarboxaldehyde product_A Cyclopropanecarboxaldehyde Oxime start_A->product_A Reflux, 4h reagent_A Hydroxylamine HCl, Pyridine reagent_A->product_A start_B Cyclopropanecarboxaldehyde Oxime product_A->start_B product_B This compound start_B->product_B Stir, 70°C, 48h reagent_B Propargyl Alcohol, NaOCl, CCl4 reagent_B->product_B

Caption: A workflow for the two-step synthesis of the target compound.

Biological and Pharmacological Context

While no specific biological activity or mechanism of action has been documented for this compound, the isoxazole scaffold is a well-recognized pharmacophore in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The incorporation of a cyclopropyl group can further influence the compound's metabolic stability and binding affinity to biological targets.

Potential Therapeutic Relevance

Given the broad bioactivity of isoxazoles, this compound could be a valuable building block or lead compound in drug discovery programs targeting various diseases. For instance, a more complex molecule containing a 5-cyclopropylisoxazol moiety has been identified as a specific inhibitor of RET kinase, a target in certain types of cancer.[6] This suggests that the cyclopropylisoxazole fragment may be amenable to incorporation into kinase inhibitor scaffolds.

Generalized Signaling Pathway for a Bioactive Compound

Due to the lack of specific data for this compound, the following diagram illustrates a generalized signaling pathway that a hypothetical bioactive compound might modulate. This is a representative model and does not depict a known pathway for the title compound.

G Generalized Cellular Signaling Pathway compound This compound (Hypothetical Bioactive Compound) receptor Cell Surface Receptor compound->receptor Binds and Modulates kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to cellular_response Cellular Response (e.g., Proliferation, Apoptosis) nucleus->cellular_response Alters Gene Expression

Caption: A hypothetical signaling cascade for a bioactive molecule.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific data on its biological activity is currently lacking, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the biological screening of this compound to elucidate its mechanism of action and potential therapeutic targets.

References

Unveiling the Molecular Weight of (3-Cyclopropylisoxazol-5-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound (3-Cyclopropylisoxazol-5-yl)methanol, a molecule of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the compound's molecular formula and presents a comprehensive calculation of its molecular weight based on the atomic weights of its constituent elements.

Molecular Composition and Weight

The molecular formula for this compound has been determined to be C₇H₉NO₂. Based on this composition, the molecular weight is calculated to be approximately 139.15 g/mol .

A detailed summary of the atomic composition and the contribution of each element to the overall molecular weight is presented in the table below.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC712.011[1]84.077
HydrogenH91.008[2][3][4][5][6]9.072
NitrogenN114.007[7][8][9][10]14.007
OxygenO215.999[11][12][13][14][15]31.998
Total 139.154

Note: The total molecular weight is the sum of the mass contributions of each element.

Methodology

The molecular weight was determined through a computational method based on the established molecular formula. The standard atomic weights of carbon, hydrogen, nitrogen, and oxygen, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), were utilized for this calculation. The molecular formula was deduced from the compound's nomenclature and the standardized numbering of the isoxazole ring structure.

Conclusion

The precise molecular weight of a compound is a fundamental piece of data for researchers, enabling accurate measurements and calculations in experimental settings. This guide provides a clear and concise summary of the molecular weight of this compound, supporting the ongoing work of scientists and professionals in the pharmaceutical and chemical research sectors.

Disclaimer: As this technical guide focuses solely on the calculation of molecular weight, a theoretical value, sections on experimental protocols and signaling pathways are not applicable. No diagrams are required to illustrate the logical relationships within this straightforward calculation.

References

Technical Guide: Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for (3-Cyclopropylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an oxime intermediate, followed by a [3+2] cycloaddition reaction to construct the isoxazole ring.

I. Overview of the Synthesis Pathway

The principal route for the synthesis of this compound involves two key transformations:

  • Oxime Formation: The reaction of cyclopropanecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base to yield cyclopropanecarboxaldehyde oxime.

  • [3+2] Cycloaddition: The in situ generation of cyclopropyl nitrile oxide from the corresponding oxime, which then undergoes a 1,3-dipolar cycloaddition reaction with propargyl alcohol to form the target molecule.

This pathway is favored due to its efficiency and the commercial availability of the starting materials.

II. Experimental Protocols

The following protocols are based on established methodologies for analogous isoxazole syntheses. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

Reaction: Cyclopropanecarboxaldehyde + Hydroxylamine Hydrochloride → Cyclopropanecarboxaldehyde Oxime

Materials:

  • Cyclopropanecarboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or a suitable base

  • Ethanol or other appropriate solvent

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanecarboxaldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and pyridine (or another suitable base) in ethanol to the flask.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield crude cyclopropanecarboxaldehyde oxime, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Reaction: Cyclopropanecarboxaldehyde Oxime + Propargyl Alcohol → this compound

Materials:

  • Cyclopropanecarboxaldehyde oxime

  • Propargyl alcohol

  • Sodium hypochlorite solution (NaOCl, aqueous) or another suitable oxidizing agent

  • A suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM)

  • Deionized water

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropanecarboxaldehyde oxime and propargyl alcohol in the chosen organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hypochlorite solution dropwise via the dropping funnel while maintaining the temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, with progress monitored by TLC.

  • Once the reaction is complete, the mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

III. Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific conditions employed.

ParameterStep 1: Oxime FormationStep 2: [3+2] Cycloaddition
Key Reagents Cyclopropanecarboxaldehyde, Hydroxylamine HCl, BaseCyclopropanecarboxaldehyde Oxime, Propargyl Alcohol, NaOCl
Solvent EthanolDichloromethane or CCl₄
Temperature Room Temperature to Reflux0 °C to Room Temperature
Reaction Time 2 - 6 hours12 - 48 hours
Typical Yield > 90%60 - 80%
Purification Extraction / CrystallizationColumn Chromatography

IV. Visualized Synthesis Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition A Cyclopropanecarboxaldehyde D Cyclopropanecarboxaldehyde Oxime A->D  NH₂OH·HCl, Base B Hydroxylamine Hydrochloride B->D C Propargyl Alcohol E This compound C->E D->E  NaOCl

Caption: Synthesis pathway for this compound.

V. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_cycloaddition Cycloaddition and Purification start Combine Reactants for Oxime Formation step1 Reaction & Monitoring (TLC) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 intermediate Isolate Cyclopropanecarboxaldehyde Oxime workup1->intermediate step2_react In situ Nitrile Oxide Generation & Cycloaddition intermediate->step2_react workup2 Aqueous Workup & Extraction step2_react->workup2 purification Column Chromatography workup2->purification product Characterization (NMR, MS) purification->product

Caption: General experimental workflow for the synthesis.

An In-depth Technical Guide on the Solubility of (3-Cyclopropylisoxazol-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Cyclopropylisoxazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for its efficient use in reaction chemistry, purification, and formulation development. This document presents illustrative solubility data, detailed experimental protocols for solubility determination, and a standard workflow for solubility assessment in a drug discovery and development context. The information herein is intended to serve as a practical resource for scientists and researchers working with this and structurally related isoxazole derivatives.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopropyl group and a hydroxymethyl group. The isoxazole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] The solubility of this compound is a critical physicochemical parameter that influences its handling, reactivity, and bioavailability in potential therapeutic applications. This guide offers a detailed examination of its solubility profile in a selection of common organic solvents, based on established principles of organic chemistry and standard laboratory practices. Isoxazole and its derivatives, being polar in nature due to the presence of nitrogen and oxygen atoms, generally exhibit higher solubility in polar solvents.[3]

Illustrative Solubility Data

While specific experimental data for this compound is not widely published, the following table provides a representative summary of expected solubility in a range of common organic solvents at ambient temperature (25°C). This data is extrapolated from the general solubility trends of polar organic compounds and isoxazole derivatives.

SolventChemical FormulaPolarity (Dielectric Constant)Expected Solubility (g/L)Classification
Polar Protic Solvents
MethanolCH₃OH32.7> 100Very Soluble
EthanolC₂H₅OH24.5> 100Very Soluble
IsopropanolC₃H₈O19.950 - 100Soluble
WaterH₂O80.1< 10Sparingly Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7> 100Very Soluble
Dimethylformamide (DMF)C₃H₇NO36.7> 100Very Soluble
AcetonitrileC₂H₃N37.550 - 100Soluble
AcetoneC₃H₆O20.750 - 100Soluble
Ethyl AcetateC₄H₈O₂6.0210 - 50Soluble
Nonpolar Solvents
Dichloromethane (DCM)CH₂Cl₂9.0810 - 50Soluble
TolueneC₇H₈2.38< 1Insoluble
HexaneC₆H₁₄1.88< 1Insoluble

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid remaining at equilibrium.

    • Add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the dissolved compound in the filtered sample by interpolating from the calibration curve.

Visualization of Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination A Add Excess Solid Compound to Vials B Add Known Volume of Solvent A->B C Seal Vials and Equilibrate on Shaker (24-48h) B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E G Analyze Samples and Standards by HPLC E->G F Prepare Standard Solutions F->G H Construct Calibration Curve G->H I Determine Solubility from Calibration Curve H->I G Solubility Assessment Workflow in Drug Discovery cluster_0 Solubility Assessment Workflow in Drug Discovery A Initial High-Throughput Solubility Screening (Kinetic) B Solubility > 50 µM? A->B C Proceed with Further In Vitro Assays B->C Yes D Flag for Low Solubility B->D No E Medicinal Chemistry Optimization (e.g., add polar groups) D->E F Formulation Development (e.g., co-solvents, salts) D->F G Re-evaluate Solubility E->G F->G G->A

References

A Technical Guide to the Biological Activities of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry.[1] The unique structural and electronic properties of the isoxazole nucleus have led to the development of derivatives with a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] Structural modifications to the isoxazole core are frequently employed to enhance potency, selectivity, and pharmacokinetic profiles, making it a versatile intermediate in the design of novel therapeutic agents.[3][6] This guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel isoxazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers and drug development professionals.

Anticancer Activity of Novel Isoxazole Derivatives

Isoxazole-containing compounds have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of human cancer cell lines.[7] Their mechanisms of action are diverse, including the inhibition of crucial cellular targets like protein kinases and heat shock proteins (HSP90).[8][9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
N-phenyl-5-carboxamidyl IsoxazoleColon 38, CT-26 (Colon)2.5 µg/mL[10]
Isoxazole-pyrazolo[1,5-a]pyrimidines (10a, 10b, 10c, 10e, 10i, 10j)PC3, DU-145 (Prostate), A549 (Lung), MCF-7 (Breast)Displayed higher activity than the standard drug, Etoposide.[11]
Isoxazole-Carboxamide (2d)HeLa (Cervical)15.48 µg/mL[12][13]
Isoxazole-Carboxamide (2d, 2e)Hep3B (Liver)~23 µg/mL[12][13]
Isoxazole-Carboxamide (2a)MCF-7 (Breast)39.80 µg/mL[12][13]
Monoterpene Isoxazoline (16c)HT1080 (Fibrosarcoma)9.02 µM[14]
Monoterpene Isoxazoline (16b)HT1080 (Fibrosarcoma)10.72 µM[14]
Curcumin Isoxazole Derivative (40)MCF-7 (Breast)3.97 µM[14]
Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the anticancer activity of new compounds.[11]

Methodology:

  • Cell Seeding: Cancer cells (e.g., PC3, MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The synthesized isoxazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours). A control group receives only the vehicle (DMSO).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Visualized Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent evaluation of novel compounds for anticancer activity.

Workflow for Anticancer Drug Screening cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis A Design & Synthesis of Isoxazole Derivatives B Purification & Structural Characterization (NMR, MS) A->B C Prepare Stock Solutions B->C D MTT Assay on Cancer Cell Lines C->D E Determine IC50 Values D->E F Mechanism Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F G Identify Lead Compounds F->G H Structure-Activity Relationship (SAR) Studies G->H

Workflow for Anticancer Drug Screening

Antimicrobial Activity of Novel Isoxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][15][16]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
Sampangine Isoxazole Derivative (42)Cryptococcus neoformans H990.031 µg/mL (MIC₈₀)[14]
Sampangine Isoxazole Derivative (42)Resistant Candida albicans0.12 µg/mL (MIC₈₀)[14]
Benzo[d]isoxazole DerivativeBacillus subtilis31.25 µg/mL[15]
Benzo[d]isoxazole DerivativeBacillus subtilis62.5 µg/mL[15]
Imidazole-bearing Isoxazoles (4a-d, 4f, 4g)Various bacterial strainsShowed significant activity[17]
Key Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[16]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test isoxazole compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of decreasing concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualized Workflow: Antimicrobial Susceptibility Testing

This diagram outlines the process of determining the Minimum Inhibitory Concentration (MIC) using the broth dilution method.

Workflow for MIC Determination A Prepare standardized microbial inoculum C Inoculate each well with the microbial suspension A->C B Perform 2-fold serial dilutions of Isoxazole compound in a 96-well plate B->C D Incubate plate under appropriate conditions (e.g., 24h at 37°C) C->D E Visually assess wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC Determination

Anti-inflammatory Activity of Novel Isoxazole Derivatives

Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have shown potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (5-LOX).[18][19] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole ring, highlighting the importance of this scaffold.[1][10]

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory activity can be measured by enzyme inhibition assays (IC50) or in vivo models (% inhibition of edema).

Compound/Derivative ClassAssay/ModelActivityReference
Isoxazole Derivative (155)5-LOX InhibitionIC₅₀ = 3.67 µM[18]
Triazine-Isoxazole Hybrid (7a)Carrageenan-induced Paw Edema51% inhibition[19]
Indolyl–isoxazolidine (9a)LPS-induced TNF-α & IL-6 productionSignificant inhibition[19][20]
TPI-7, TPI-13 (p-methoxy substituted)Carrageenan-induced Paw EdemaMost active in series
Key Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., Nimesulide, Indomethacin), and test groups for different doses of the isoxazole derivatives.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a phlogistic agent, 1% carrageenan solution, is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.

Visualized Pathway: Mechanism of Anti-inflammatory Action

The diagram below illustrates the inhibition of the arachidonic acid pathway by isoxazole derivatives, a common mechanism for their anti-inflammatory effects.

Inhibition of Inflammatory Pathways AA Arachidonic Acid (from Cell Membrane) COX COX Enzymes (COX-1, COX-2) AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Drug Isoxazole Derivatives Drug->COX Inhibition Drug->LOX Inhibition

Inhibition of Inflammatory Pathways

Antioxidant Activity

Oxidative stress is implicated in numerous diseases. Some isoxazole derivatives have been shown to possess antioxidant properties, acting as scavengers of unstable free radicals.[7][21]

Quantitative Data: Antioxidant Capacity

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with results expressed as IC50 values.

Compound/Derivative ClassAssayActivity (IC₅₀)Reference
Isoxazole-Carboxamide (2a)DPPH Assay7.8 ± 1.21 µg/mL[12][13]
Trolox (Standard)DPPH Assay2.75 µg/mL[12][13]
Key Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a simple and rapid method for screening the antioxidant activity of compounds.

Methodology:

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test isoxazole compounds are prepared in a range of concentrations.

  • Reaction Mixture: The test compound solutions are added to the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The scavenging of DPPH radicals by the antioxidant compound results in a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Perspectives

Novel isoxazole derivatives represent a highly versatile and promising class of compounds in drug discovery.[2][5] The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded numerous potent molecules.[4][8] Future efforts will likely focus on optimizing the pharmacokinetic properties of lead compounds, exploring multi-target derivatives, and elucidating more detailed mechanisms of action to translate these promising findings into clinical applications.[3][5] The adaptability of the isoxazole scaffold ensures its continued importance in the development of next-generation therapeutics.[6]

References

Cyclopropylisoxazole Compounds: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylisoxazole scaffold is a privileged structure in medicinal chemistry, combining the unique conformational and electronic properties of the cyclopropyl ring with the versatile hydrogen bonding capabilities and metabolic stability of the isoxazole moiety. This combination has led to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of cyclopropylisoxazole compounds, with a focus on their mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Farnesoid X Receptor (FXR) Agonism: A Primary Therapeutic Target

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Agonism of FXR has emerged as a promising therapeutic strategy for metabolic diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH). A prominent example of a cyclopropylisoxazole-containing compound targeting FXR is LY2562175 (also known as TERN-101).[1][2][3]

Quantitative Data for FXR Agonism

The in vitro potency of LY2562175 as an FXR agonist has been determined through cell-based reporter assays.

CompoundTargetAssay TypePotency (EC50)Reference
LY2562175Farnesoid X Receptor (FXR)Cell-based reporter assay193 nM[3]
Signaling Pathway of FXR Agonism

Upon activation by an agonist such as LY2562175, FXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism, including the reduction of triglycerides and LDL cholesterol, and an increase in HDL cholesterol.[1]

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LY2562175 LY2562175 (Cyclopropylisoxazole Compound) FXR_inactive FXR (Inactive) LY2562175->FXR_inactive Binds and Activates FXR_active FXR (Active) FXR_inactive->FXR_active FXR_RXR_complex FXR-RXR Heterodimer FXR_active->FXR_RXR_complex Heterodimerizes with RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) on DNA FXR_RXR_complex->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism

FXR Agonist Signaling Pathway.
Experimental Protocols

This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transiently transfected with expression vectors for human FXR and RXR, along with a reporter plasmid containing a luciferase gene under the control of an FXRE promoter.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the cyclopropylisoxazole compound (e.g., LY2562175) or a vehicle control.

  • Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., β-galactosidase expression or cell viability) to account for variations in transfection efficiency and cell number. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

This protocol measures the change in mRNA expression of FXR target genes in response to compound treatment.

  • Cell Culture and Treatment: HepG2 cells (a human liver cancer cell line that endogenously expresses FXR) are cultured and treated with the test compound.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[4]

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4]

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH) for normalization.[5][6] The reaction is performed in a real-time PCR cycler using a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.[4]

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[6]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: A Potential Neurological Target

The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity and neuronal function. However, its overactivation is implicated in various neurodegenerative diseases.[7] While specific quantitative data for cyclopropylisoxazole compounds as NMDA receptor antagonists is not yet widely published, the cyclopropyl group is a known feature in some NMDA receptor modulators.[8]

Logical Workflow for Screening NMDA Receptor Antagonists

The following workflow outlines the process for identifying and characterizing cyclopropylisoxazole compounds as NMDA receptor antagonists.

NMDA_Screening_Workflow Start Library of Cyclopropylisoxazole Compounds Binding_Assay Radioligand Binding Assay ([3H]CGP 39653) Start->Binding_Assay Hit_Identification Hit Identification (Compounds with High Affinity) Binding_Assay->Hit_Identification Hit_Identification->Start Inactive Compounds Functional_Assay Electrophysiology Assay (e.g., Patch Clamp) Hit_Identification->Functional_Assay Active Compounds Lead_Compound Lead Compound (Potent and Selective Antagonist) Functional_Assay->Lead_Compound Immunosuppression_Pathway Isoxazole_Compound Cyclopropylisoxazole Compound Jurkat_Cell Activated T-Lymphocyte (e.g., Jurkat Cell) Isoxazole_Compound->Jurkat_Cell Caspases Caspase Upregulation Jurkat_Cell->Caspases Fas Fas Upregulation Jurkat_Cell->Fas NFkB NF-κB1 Modulation Jurkat_Cell->NFkB Apoptosis Apoptosis Caspases->Apoptosis Fas->Apoptosis NFkB->Apoptosis Immunosuppression Immunosuppressive Effect Apoptosis->Immunosuppression

References

An In-depth Technical Guide on (3-Cyclopropylisoxazol-5-yl)methanol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (3-Cyclopropylisoxazol-5-yl)methanol core structure represents a promising scaffold in medicinal chemistry, demonstrating potential for the development of novel therapeutics. Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Core Structure and Rationale for Derivatization

The core scaffold, this compound, combines the unique electronic and conformational properties of a cyclopropyl group with the versatile isoxazole heterocycle. The cyclopropyl moiety can offer metabolic stability and favorable interactions with biological targets. The isoxazole ring serves as a key pharmacophore, capable of participating in various non-covalent interactions. The primary alcohol functional group at the 5-position provides a convenient handle for synthetic modification, allowing for the exploration of a diverse chemical space and the optimization of pharmacological properties.

Synthesis of Structural Analogs and Derivatives

A general synthetic strategy for preparing this compound and its derivatives involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1]

General Synthesis Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopropyl_Aldoxime Cyclopropyl Aldoxime Cycloaddition [3+2] Cycloaddition Cyclopropyl_Aldoxime->Cycloaddition Nitrile Oxide Intermediate Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Cycloaddition Oxidizing_Agent Oxidizing Agent (e.g., NCS, NaOCl) Oxidizing_Agent->Cyclopropyl_Aldoxime Core_Compound This compound Cycloaddition->Core_Compound

Figure 1: General synthetic pathway to this compound.

Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol (A Representative Analog) [1]

  • Oxime Formation: Benzaldehyde is converted to benzaldoxime by reacting it with hydroxylamine hydrochloride in the presence of a base in pyridine solvent.[1]

  • Nitrile Oxide Formation and Cycloaddition: The resulting oxime is treated with an oxidizing agent, such as sodium hypochlorite, to generate the corresponding nitrile oxide in situ.[1] This intermediate then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to yield (3-para-tolyl-isoxazol-5-yl)methanol.[1] The product is then isolated as a solid.[1]

  • Purification and Characterization: The synthesized compound is purified using standard techniques such as recrystallization or column chromatography. The structure is confirmed by spectroscopic methods like FT-IR and 1H NMR.[1]

Derivatization of the core structure can be achieved by:

  • Modification of the Methanol Group: Esterification, etherification, or conversion to amines and amides.

  • Substitution on the Cyclopropyl Ring: Introduction of various functional groups to probe for additional binding interactions.

  • Modification of the Isoxazole Ring: While synthetically more challenging, bioisosteric replacement of the isoxazole with other five-membered heterocycles like oxazole or pyrazole can be explored.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 3-cyclopropylisoxazole scaffold have shown promise in several therapeutic areas, with anti-inflammatory and anticancer activities being the most prominent.

Anti-inflammatory Activity

Potential Mechanism of Action: p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[2] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[3] Several isoxazole-containing compounds have been identified as inhibitors of p38 MAPK.[4]

p38_pathway Stress Inflammatory Stimuli / Stress MKKs MKK3/6 Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Gene Expression Inhibitor This compound Derivative Inhibitor->p38 Inhibition

Figure 2: Simplified p38 MAPK signaling pathway and the putative inhibitory role of isoxazole derivatives.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [5]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Dilute the p38α kinase, substrate (e.g., ATF2 peptide), and ATP in the kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5] Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (control), 2 µL of the enzyme, and 2 µL of the substrate/ATP mixture.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity

Isoxazole derivatives have been reported to exhibit antiproliferative and pro-apoptotic activities against various cancer cell lines.[6][7][8] The mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound IDCancer Cell LineActivity MetricValueReference
Isoxazole Derivative A K562 (Leukemia)IC5016 µg/mL[9]
Isoxazole Derivative B CML (Chronic Myeloid Leukemia)IC5018 µg/mL[9]
3,4-isoxazolediamide analog U251-MG (Glioblastoma)-Significant antiproliferative activity[6]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine analog T98G (Glioblastoma)-Significant pro-apoptotic activity[6]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, preliminary findings from related isoxazole series suggest some key trends:

  • Substitution on the 5-position: The nature of the substituent at the 5-position of the isoxazole ring significantly influences activity. Conversion of the methanol to amides or esters can modulate potency and pharmacokinetic properties.

  • Aromatic Substituents: The presence and substitution pattern of an aromatic ring at the 3-position can be critical for activity. For instance, in some series, electron-withdrawing or donating groups on a phenyl ring can fine-tune the inhibitory potential.

  • Cyclopropyl Group: The cyclopropyl group is often well-tolerated and may contribute to enhanced potency and metabolic stability.

Figure 3: Structure-Activity Relationship (SAR) summary for this compound derivatives.

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a focused library of derivatives to build a more comprehensive understanding of the structural requirements for optimal activity and selectivity.

  • Target identification and validation: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

  • In vivo evaluation: Advancing promising candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

A Technical Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing 3,5-disubstituted isoxazoles. This class of heterocyclic compounds is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. This guide details key synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these methods.

The 1,3-Dipolar Cycloaddition Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for the synthesis of 3,5-disubstituted isoxazoles.[1][2][3] This approach allows for the convergent assembly of the isoxazole core from two readily available fragments. A key feature of this method is the in situ generation of the often unstable nitrile oxide intermediate from a stable precursor, most commonly an aldoxime or a hydroximoyl chloride.[1][4] The regioselectivity of the cycloaddition is a critical aspect, and both metal-free and metal-catalyzed variants have been developed to control the orientation of the dipole and dipolarophile addition.[2]

A general representation of the 1,3-dipolar cycloaddition for the synthesis of 3,5-disubstituted isoxazoles is depicted below.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R1-CH=NOH NitrileOxide [R1-C≡N+-O-] Aldoxime->NitrileOxide Oxidation Alkyne R2-C≡CH Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide_ref [R1-C≡N+-O-] NitrileOxide_ref->Isoxazole

Caption: General scheme of 1,3-dipolar cycloaddition for isoxazole synthesis.

Quantitative Data for 1,3-Dipolar Cycloaddition

The following table summarizes the reaction conditions and yields for the synthesis of various 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

EntryR1R2Reaction ConditionsYield (%)Reference
1PhenylPhenylNCS, NaOH, ChCl:urea, 50°C, 4h85[1]
24-ChlorophenylPhenylNCS, NaOH, ChCl:urea, 50°C, 4h82[1]
34-MethoxyphenylPhenylNCS, NaOH, ChCl:urea, 50°C, 4h88[1]
42-NaphthylPhenylNCS, NaOH, ChCl:urea, 50°C, 4h78[1]
5Phenyl4-TolylNCS, NaOH, ChCl:urea, 50°C, 4h83[1]
6Phenyl4-MethoxyphenylNCS, NaOH, ChCl:urea, 50°C, 4h86[1]
Experimental Protocol: One-Pot Synthesis in Deep Eutectic Solvent

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent (DES) as the reaction medium.[1]

Materials:

  • Aldehyde (2 mmol)

  • Hydroxylamine (138 mg, 2 mmol)

  • Sodium hydroxide (80 mg, 2 mmol)

  • N-Chlorosuccinimide (NCS) (400 mg, 3 mmol)

  • Alkyne (2 mmol)

  • Choline chloride:urea (ChCl:urea) 1:2 (1 mL)

  • Ethyl acetate (AcOEt)

  • Water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the corresponding aldehyde (2 mmol) in ChCl:urea 1:2 (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50°C.

  • Quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over MgSO4 and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.[1]

Synthesis from β-Nitroenones

A modern and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves a domino reductive Nef reaction/cyclization of β-nitroenones.[5][6] This approach utilizes tin(II) chloride dihydrate as a reducing agent in ethyl acetate, offering mild reaction conditions and tolerance for a variety of functional groups.[5] The proposed mechanism involves the initial reduction of the nitroalkene to an oxime, which then undergoes intramolecular cyclization with the carbonyl group, followed by dehydration to yield the isoxazole ring.[5]

The workflow for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones is illustrated below.

G Start β-Nitroenone Intermediate1 Oxime Intermediate Start->Intermediate1 SnCl2·2H2O, EtOAc Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,5-Disubstituted Isoxazole Intermediate2->Product Dehydration

Caption: Workflow for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones.

Quantitative Data for Synthesis from β-Nitroenones

The following table presents the reaction conditions and yields for the synthesis of various 3,5-disubstituted isoxazoles from β-nitroenones.[5]

EntryR1R2Time (min)Yield (%)
1PhPh1585
24-MeC6H4Ph1582
34-MeOC6H4Ph2088
44-ClC6H4Ph1591
52-ThienylPh2075
6Ph4-MeC6H41580
7Ph4-ClC6H41586

Reactions performed under microwave irradiation.

Experimental Protocol: Synthesis from β-Nitroenones

This protocol details the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones under microwave conditions.[5]

Materials:

  • β-Nitroenone (1 mmol)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (2 mmol)

  • Ethyl acetate (EtOAc) (3 mL)

  • Saturated aqueous NaHCO3 solution

  • Saturated aqueous NaCl solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • In a microwave-transparent sealed vial, dissolve the β-nitroenone (1 mmol) in ethyl acetate (3 mL).

  • Add tin(II) chloride dihydrate (2 mmol) to the solution.

  • Seal the vial and irradiate it in a microwave reactor at 100°C for the time specified in the table above.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO3 and then with a saturated aqueous solution of NaCl.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.[5]

Role in Drug Development: Inhibition of Cyclooxygenase (COX) Pathways

3,5-Disubstituted isoxazoles are of significant interest in drug development due to their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2).[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). Certain 3,5-disubstituted isoxazole derivatives have shown significant inhibitory activity towards both LOX and COX-2, making them promising candidates for the development of novel anti-inflammatory and anticancer agents.[7]

The signaling pathway illustrating the inhibition of the COX-2 enzyme by a 3,5-disubstituted isoxazole is shown below.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Tumor Growth PGs->Inflammation Isoxazole 3,5-Disubstituted Isoxazole Isoxazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a 3,5-disubstituted isoxazole.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and characterization of (3-Cyclopropylisoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The isoxazole moiety is a key structural feature in numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The inclusion of a cyclopropyl group may further enhance pharmacological activity and metabolic stability.[7] Two distinct synthetic routes are presented: a classical 1,3-dipolar cycloaddition and a more direct reduction of a commercially available aldehyde. Comprehensive characterization data, based on established spectroscopic principles, are provided to aid in the identification and quality control of the synthesized compound.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds in drug discovery.[1][2][3][4][5] Their unique electronic and structural properties allow for diverse interactions with biological targets.[1] this compound combines the privileged isoxazole scaffold with a cyclopropyl group, a common motif in medicinal chemistry known to improve metabolic stability and binding affinity.[7] This application note provides detailed methodologies for the preparation and characterization of this compound, intended to facilitate its investigation for potential therapeutic applications.

Synthesis Protocols

Two primary methods for the synthesis of this compound are outlined below.

Method 1: Reduction of 3-Cyclopropylisoxazole-5-carbaldehyde

This is the recommended route due to the commercial availability of the starting material, offering a more direct and higher-yielding synthesis. The protocol involves the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Cyclopropylisoxazole-5-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol/ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to obtain the final product.

Method 2: 1,3-Dipolar Cycloaddition

This method follows a classical approach to isoxazole synthesis and is a viable alternative if the starting aldehyde for Method 1 is unavailable.[8]

Experimental Protocol:

  • Oxime Formation:

    • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of pyridine and ethanol.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure and add water.

    • Extract the product, cyclopropanecarboxaldehyde oxime, with diethyl ether.

    • Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry over anhydrous MgSO4, filter, and concentrate to obtain the crude oxime, which can often be used in the next step without further purification.

  • Nitrile Oxide Formation and Cycloaddition:

    • In a two-necked flask, dissolve the cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add propargyl alcohol (1.2 eq) to the solution.

    • Slowly add a solution of sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours, monitoring by TLC.

    • After completion, dilute the reaction mixture with water and extract with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low melting solid
IUPAC NameThis compound

Table 2: Estimated ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.30s1HH-4 (isoxazole)
~4.80d2H-CH₂OH
~2.50br s1H-OH
~1.95m1HCH (cyclopropyl)
~1.10m2HCH₂ (cyclopropyl)
~0.95m2HCH₂ (cyclopropyl)

Table 3: Estimated ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170.0C-5 (isoxazole)
~162.0C-3 (isoxazole)
~101.0C-4 (isoxazole)
~58.0-CH₂OH
~9.0CH (cyclopropyl)
~8.0CH₂ (cyclopropyl)

Table 4: Estimated FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol)
3140MediumC-H stretch (isoxazole ring)
2950-2850MediumC-H stretch (aliphatic)
1600, 1450Medium-WeakC=N, C=C stretch (isoxazole ring)
1050StrongC-O stretch (primary alcohol)

Table 5: Estimated Mass Spectrometry Data (ESI+)

m/zAssignment
140.06[M+H]⁺
162.04[M+Na]⁺
122.05[M+H-H₂O]⁺

Potential Applications in Drug Discovery

The isoxazole ring is a versatile scaffold in medicinal chemistry, present in drugs with a variety of pharmacological activities.[1][2][3][4][5] The incorporation of a cyclopropyl moiety in this compound suggests potential for enhanced metabolic stability and binding interactions.[7] This compound could serve as a valuable building block for the synthesis of more complex molecules or be screened for a range of biological activities, including but not limited to:

  • Anti-inflammatory: As a potential inhibitor of enzymes such as cyclooxygenase (COX).

  • Antibacterial and Antifungal: Targeting essential microbial enzymes.

  • Anticancer: Investigating effects on cell proliferation and apoptosis pathways.

  • Antiviral: Screening against various viral replication targets.

Further studies are warranted to elucidate the specific biological targets and pharmacological profile of this compound.

Visualizations

Synthesis_Workflow_Reduction start 3-Cyclopropylisoxazole-5-carbaldehyde reagent NaBH4, Methanol start->reagent Reduction workup Aqueous Workup & Purification reagent->workup product This compound workup->product Synthesis_Workflow_Cycloaddition cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition start_aldehyde Cyclopropanecarboxaldehyde reagent1 NH2OH.HCl, Pyridine start_aldehyde->reagent1 oxime Cyclopropanecarboxaldehyde Oxime reagent1->oxime reagent2 NaOCl or NCS oxime->reagent2 [3+2] Cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->reagent2 cycloaddition_product Crude Product reagent2->cycloaddition_product purification Purification cycloaddition_product->purification final_product This compound purification->final_product Potential_Biological_Targets cluster_targets Potential Biological Targets cluster_outcomes Potential Pharmacological Outcomes compound This compound COX Cyclooxygenase (COX) compound->COX Kinases Protein Kinases compound->Kinases MicrobialEnzymes Microbial Enzymes compound->MicrobialEnzymes ViralProteins Viral Proteins compound->ViralProteins AntiInflammatory Anti-inflammatory COX->AntiInflammatory Anticancer Anticancer Kinases->Anticancer Antimicrobial Antimicrobial MicrobialEnzymes->Antimicrobial Antiviral Antiviral ViralProteins->Antiviral

References

Application Notes and Protocols: (3-Cyclopropylisoxazol-5-yl)methanol as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Cyclopropylisoxazol-5-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. The isoxazole core is a recognized pharmacophore present in numerous approved drugs, and the cyclopropyl group can impart favorable metabolic stability and conformational rigidity.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthon, focusing on its preparation and subsequent functionalization through common synthetic transformations.

Introduction

The isoxazole moiety is a prominent feature in a wide array of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects.[2] The unique electronic properties and structural features of the isoxazole ring allow it to act as a versatile scaffold in medicinal chemistry. This compound combines this privileged heterocycle with a cyclopropyl group, a common motif in drug discovery for enhancing potency and optimizing pharmacokinetic properties, and a reactive hydroxymethyl group that serves as a handle for further synthetic elaboration.

This application note details the synthesis of this compound and provides protocols for its use in key synthetic transformations, including oxidation, etherification, and esterification, which are fundamental steps in the synthesis of more complex drug candidates and molecular probes.

Synthesis of this compound

The synthesis of this compound can be achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] A common route involves the in situ generation of cyclopropyl nitrile oxide from cyclopropanecarboxaldoxime, which then reacts with propargyl alcohol.[2]

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of structurally similar isoxazole methanols.[2]

Materials:

  • Cyclopropanecarboxaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Propargyl alcohol

  • Sodium hypochlorite (NaOCl) solution (5%)

  • Carbon tetrachloride (CCl4) or another suitable organic solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation of Cyclopropanecarboxaldoxime:

    • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) in pyridine.

    • Add hydroxylamine hydrochloride (1.1 eq) portion-wise while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude oxime.

  • 1,3-Dipolar Cycloaddition:

    • In a two-necked flask equipped with a dropping funnel and a condenser, dissolve the crude cyclopropanecarboxaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in CCl4.

    • Heat the mixture to the desired temperature (e.g., 70 °C).[2]

    • Add 5% aqueous NaOCl solution (2.0 eq) dropwise via the dropping funnel over a period of 1-2 hours.

    • Stir the reaction mixture vigorously at this temperature for 24-48 hours, monitoring by TLC.[2]

    • After completion, cool the reaction to room temperature and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: While specific yields for this exact compound are not widely reported, similar reactions suggest yields in the range of 60-80% are achievable.

Applications of this compound as a Synthon

The primary hydroxyl group of this compound is a versatile functional handle for a variety of synthetic transformations.

Oxidation to the Aldehyde

The corresponding aldehyde, 3-Cyclopropylisoxazole-5-carbaldehyde, is a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for an additional 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Reagent/ConditionQuantity/Value
Starting Alcohol (1.0 eq)e.g., 1.0 mmol
Oxalyl Chloride (1.5 eq)1.5 mmol
DMSO (2.2 eq)2.2 mmol
Triethylamine (5.0 eq)5.0 mmol
SolventAnhydrous DCM
Temperature-78 °C to RT
Typical Yield >90%
Ether Synthesis (Williamson Ether Synthesis)

The hydroxyl group can be deprotonated and reacted with an alkyl halide to form ethers, which are common functionalities in drug molecules.[5][6][7]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reagent/ConditionQuantity/Value
Starting Alcohol (1.0 eq)e.g., 1.0 mmol
Sodium Hydride (1.2 eq)1.2 mmol
Alkyl Halide (1.1 eq)1.1 mmol
SolventAnhydrous THF
Temperature0 °C to RT
Typical Yield 70-90%
Ester Synthesis (Steglich Esterification)

Esterification with various carboxylic acids can introduce diverse functional groups and modulate the physicochemical properties of the parent molecule.[8][9]

Experimental Protocol: Steglich Esterification

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add DCC (1.2 eq) or EDC (1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • If DCC is used, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate or reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reagent/ConditionQuantity/Value
Starting Alcohol (1.0 eq)e.g., 1.0 mmol
Carboxylic Acid (1.1 eq)1.1 mmol
DCC or EDC (1.2 eq)1.2 mmol
DMAP (0.1 eq)0.1 mmol
SolventAnhydrous DCM
Temperature0 °C to RT
Typical Yield 80-95%

Synthetic Workflow and Potential Applications

The functionalized derivatives of this compound can serve as intermediates in the synthesis of more complex molecules. For instance, the aldehyde can be used in the synthesis of heterocyclic systems, and the ethers and esters can be designed as prodrugs or as final drug candidates themselves. A patent has reported the synthesis of [(5-cyclopropyl-3-isoxazolyl)-amino]-methylene-bis(phosphonic acid), suggesting the conversion of the alcohol to an amine and subsequent elaboration.[10]

G cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_applications Potential Applications start This compound oxidation Oxidation (e.g., Swern) start->oxidation etherification Etherification (e.g., Williamson) start->etherification esterification Esterification (e.g., Steglich) start->esterification amination Conversion to Amine (e.g., Mitsunobu) start->amination aldehyde 3-Cyclopropylisoxazole- 5-carbaldehyde oxidation->aldehyde ether Ethers etherification->ether ester Esters esterification->ester amine (3-Cyclopropylisoxazol- 5-yl)methanamine amination->amine drug_candidates Bioactive Molecules (e.g., enzyme inhibitors, receptor ligands) aldehyde->drug_candidates ether->drug_candidates ester->drug_candidates amine->drug_candidates probes Molecular Probes drug_candidates->probes

Caption: Synthetic utility of this compound.

As depicted in the workflow, the strategic functionalization of this compound opens avenues to a diverse range of chemical entities. The resulting intermediates can be further elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions to access novel chemical space for drug discovery and chemical biology.

G cluster_synthesis Synthesis of Bioactive Derivative cluster_pathway Hypothetical Biological Pathway start This compound intermediate1 Activated Alcohol (e.g., Mesylate or Tosylate) start->intermediate1 Activation (MsCl or TsCl) intermediate2 (3-Cyclopropylisoxazol-5-yl)methyl azide intermediate1->intermediate2 Azide Displacement (NaN3) intermediate3 (3-Cyclopropylisoxazol-5-yl)methanamine intermediate2->intermediate3 Reduction (e.g., Staudinger or H2/Pd) product Target Bioactive Molecule (e.g., Amide, Sulfonamide) intermediate3->product Coupling with Bioactive Moiety product_node Bioactive Derivative target Target Protein (e.g., Kinase, GPCR) product_node->target Binding/ Inhibition downstream Downstream Signaling target->downstream Signal Transduction response Cellular Response downstream->response Modulation

Caption: From synthon to a hypothetical bioactive molecule and its target interaction.

Conclusion

This compound is a highly valuable and versatile synthon for the synthesis of complex organic molecules. Its straightforward preparation and the reactivity of its hydroxyl group allow for a wide range of chemical modifications. The protocols provided herein offer a foundation for the use of this building block in the development of novel compounds for pharmaceutical and agrochemical research. The strategic incorporation of the 3-cyclopropylisoxazole moiety can lead to the discovery of new chemical entities with improved biological profiles.

References

Application Notes and Protocols for the Biological Screening of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Various isoxazole-containing molecules have demonstrated a broad range of biological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4] The isoxazole scaffold is a key feature in several commercially available drugs, highlighting its therapeutic potential.[3] (3-Cyclopropylisoxazol-5-yl)methanol is a synthetic compound containing the isoxazole core, and its biological profile remains to be fully elucidated. These application notes provide a comprehensive protocol for the initial biological screening of this compound to identify its potential therapeutic applications.

The proposed screening cascade is designed to first assess the compound's general cytotoxicity, followed by a panel of assays targeting key therapeutic areas where isoxazole derivatives have shown promise. This tiered approach ensures a systematic evaluation of the compound's biological activity.

Compound Information

Compound NameThis compound
CAS Number 1060817-48-2
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Structure (Image of the chemical structure)
Purity >95% (recommended)
Solubility To be determined (e.g., in DMSO)

Experimental Protocols

Preliminary Cytotoxicity Screening

This initial step is crucial to determine the concentration range of this compound that is suitable for subsequent biological assays and to identify any potent cytotoxic effects.

1.1. Cell Lines

A panel of human cancer cell lines and a normal cell line are recommended to assess both anticancer potential and general toxicity.

  • Cancer Cell Lines:

    • MCF-7 (Breast adenocarcinoma)

    • HeLa (Cervical adenocarcinoma)

    • HCT116 (Colorectal carcinoma)

    • A549 (Lung carcinoma)

  • Normal Cell Line:

    • HEK293 (Human embryonic kidney cells) or primary cells like porcine monocyte-derived macrophages.[5]

1.2. Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

1.3. Data Presentation

Cell LineIC₅₀ of this compound (µM)IC₅₀ of Positive Control (e.g., Doxorubicin) (µM)
MCF-7Experimental ValueExperimental Value
HeLaExperimental ValueExperimental Value
HCT116Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HEK293Experimental ValueExperimental Value
Antimicrobial Screening

Given that many isoxazole derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is recommended.[4][6][7]

2.1. Microbial Strains

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

2.2. Methodology: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Serially dilute this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

2.3. Data Presentation

Microbial StrainMIC of this compound (µg/mL)MIC of Positive Control (e.g., Ciprofloxacin, Amphotericin B) (µg/mL)
S. aureusExperimental ValueExperimental Value
B. subtilisExperimental ValueExperimental Value
E. coliExperimental ValueExperimental Value
P. aeruginosaExperimental ValueExperimental Value
C. albicansExperimental ValueExperimental Value
A. nigerExperimental ValueExperimental Value
Anti-inflammatory Screening

Several isoxazole derivatives have been reported to possess anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4][8]

3.1. In Vitro Assay: COX Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Assay Procedure: Perform the assay according to the manufacturer's instructions (e.g., using a colorimetric or fluorescent COX inhibitor screening assay kit).

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound.

  • Substrate Addition: Add arachidonic acid as the substrate.

  • Detection: Measure the product formation (e.g., Prostaglandin G₂) to determine the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for COX-1 and COX-2.

3.2. Data Presentation

EnzymeIC₅₀ of this compound (µM)IC₅₀ of Positive Control (e.g., Celecoxib, Ibuprofen) (µM)
COX-1Experimental ValueExperimental Value
COX-2Experimental ValueExperimental Value

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening Cascade cluster_cytotoxicity 1. Cytotoxicity cluster_antimicrobial 2. Antimicrobial cluster_antiinflammatory 3. Anti-inflammatory cluster_analysis Data Analysis Compound This compound (Purity >95%) Stock Stock Solution (in DMSO) Compound->Stock Dissolution Cytotoxicity MTT Assay (Cancer & Normal Cell Lines) Stock->Cytotoxicity Antimicrobial Broth Microdilution (Bacteria & Fungi) Stock->Antimicrobial AntiInflammatory COX-1/COX-2 Inhibition Assay Stock->AntiInflammatory IC50_cyto IC50 Values (Cytotoxicity) Cytotoxicity->IC50_cyto MIC MIC Values (Antimicrobial) Antimicrobial->MIC IC50_cox IC50 Values (COX Inhibition) AntiInflammatory->IC50_cox

Caption: A flowchart of the biological screening protocol.

Potential Signaling Pathway for Anti-inflammatory Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_COX1 Prostaglandins (Housekeeping) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammation) COX2->PGs_COX2 Compound This compound Compound->COX2 Potential Inhibition

Caption: A potential mechanism of anti-inflammatory action.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of a novel isoxazole derivative, (3-Cyclopropylisoxazol-5-yl)methanol. While specific data for this compound is under investigation, this document outlines the standard procedures for evaluating its potential anticancer effects on various cancer cell lines based on established methodologies for similar isoxazole-containing molecules. Isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2][3]

The protocols detailed below describe the Sulforhodamine B (SRB) assay, a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying total cellular protein.[4][5][6]

Principle of the SRB Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cell viability and cytotoxicity.[5] It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6] The amount of bound dye is directly proportional to the total protein mass, which in turn correlates with the number of viable cells. This assay is a robust platform for high-throughput screening of potential cytotoxic agents.[6]

Experimental Protocols

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Microplate reader

Cell Culture and Plating
  • Maintain human cancer cell lines in complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells in the exponential growth phase using Trypsin-EDTA.

  • Determine cell viability and concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[6]

  • Incubate the plates for 24 hours to allow for cell attachment.[6]

Compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours of cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

SRB Assay Protocol
  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the culture medium. Incubate the plates at 4°C for 1 hour to fix the cells.[4][5][6]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound components.[4][7] Allow the plates to air dry completely at room temperature.[4][5]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[4][5][7]

  • Air Drying: Allow the plates to air dry completely at room temperature.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.[4][6][7]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) at a wavelength of 510 nm or 565 nm using a microplate reader.[4][6]

Data Analysis
  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability using the following formula:

    • Percentage Viability = (Mean OD of treated cells / Mean OD of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

The cytotoxic activity of this compound against various cancer cell lines can be summarized in the following table. Please note that the following data is representative and for illustrative purposes only.

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Carcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HCT116Colon Carcinoma18.7 ± 2.1
HeLaCervical Cancer25.1 ± 3.0
HepG2Liver Carcinoma30.8 ± 3.5

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for the SRB assay and a hypothetical signaling pathway that could be modulated by isoxazole derivatives, leading to apoptosis.

SRB_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate incubation_24h 24h Incubation (Attachment) cell_culture->incubation_24h compound_addition Addition of this compound incubation_24h->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h fixation Cell Fixation (TCA) incubation_48h->fixation washing1 Washing fixation->washing1 staining SRB Staining washing1->staining washing2 Washing staining->washing2 solubilization Dye Solubilization (Tris) washing2->solubilization read_absorbance Read Absorbance (510 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for the SRB cytotoxicity assay.

Apoptosis_Signaling_Pathway compound This compound akt Akt compound->akt p53 p53 compound->p53 bcl2 Bcl-2 akt->bcl2 bax Bax p53->bax caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Molecular Docking Studies of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Cyclopropylisoxazol-5-yl)methanol is a heterocyclic compound featuring a cyclopropylisoxazole core. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential binding affinities and interactions at the molecular level.[3][4][5][6] These studies are instrumental in structure-based drug design, helping to identify and optimize lead compounds.[6][7] This document provides a detailed protocol for performing molecular docking studies of this compound with plausible protein targets and outlines the presentation of the resulting data.

Based on the known activities of isoxazole-containing compounds, potential protein targets for this compound include Heat Shock Protein 90 (Hsp90), beta-tubulin, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8][9]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[10][11][12] Its inhibition is a key strategy in cancer therapy.

  • Beta-tubulin: A subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[13][14] Tubulin is a well-established target for anticancer drugs.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[3][15]

Experimental Protocols

This section details the methodologies for conducting molecular docking studies. The protocol is generalized and can be adapted for various software packages like AutoDock, AutoDock Vina, or Glide.[2][16][17]

Preparation of the Ligand: this compound
  • 3D Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure.

    • Save the structure in a suitable format, such as .mol or .sdf.

  • Ligand Optimization:

    • Perform energy minimization of the 3D structure using a force field like MMFF94. This step is crucial for obtaining a low-energy and stable conformation.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.

Preparation of Target Proteins
  • Protein Structure Retrieval:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Example PDB IDs:

      • Hsp90: 2XAB or 3HHU

      • Beta-tubulin: 1TUB or 4TV9

      • VEGFR2 Kinase Domain: 3VHE or 3VHK

  • Protein Clean-up and Preparation:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Check for and repair any missing atoms or residues in the protein structure.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared protein in the .pdbqt format.

Molecular Docking Procedure
  • Grid Box Generation:

    • Define the binding site on the target protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around it.

    • Create a grid box that encompasses the entire binding pocket. The size and center of the grid box need to be specified.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking.

    • The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[15]

  • Analysis of Docking Results:

    • The docking results will provide a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the protein-ligand complex using PyMOL or Discovery Studio Visualizer to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Data Presentation

The quantitative data from the molecular docking studies should be summarized in clear and structured tables for easy comparison.

Table 1: Docking Results of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å)
Hsp902XAB-8.21.5
Beta-tubulin1TUB-7.52.1
VEGFR23VHE-9.11.8

Table 2: Interaction Analysis of this compound with Target Proteins

Target ProteinInteracting ResiduesType of InteractionDistance (Å)
Hsp90 Asp93, Leu107, Phe138Hydrogen Bond, Hydrophobic2.9 (Asp93)
Asn51, Thr184van der Waals-
Beta-tubulin Thr221, Val236, Asn258Hydrogen Bond, Hydrophobic3.1 (Asn258)
Cys241, Leu248van der Waals-
VEGFR2 Cys919, Glu885, Asp1046Hydrogen Bond, Hydrophobic2.8 (Glu885)
Val848, Leu1035van der Waals-

Visualizations

Signaling Pathways and Experimental Workflows

Hsp90_Signaling_Pathway Ligand This compound Hsp90 Hsp90 Ligand->Hsp90 Inhibition Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client ClientProtein_unfolded Unfolded Client Protein (e.g., Akt, Raf-1) ClientProtein_unfolded->Hsp90_Client ClientProtein_folded Folded (Active) Client Protein Hsp90_Client->ClientProtein_folded ATP ADP+Pi Proteasome Proteasomal Degradation Hsp90_Client->Proteasome Hsp90 Inhibition Downstream Downstream Signaling (Proliferation, Survival) ClientProtein_folded->Downstream

Caption: Hsp90 signaling pathway and the effect of inhibition.

VEGFR2_Signaling_Pathway Ligand This compound VEGFR2 VEGFR2 Ligand->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis

Caption: VEGFR2 signaling pathway and its inhibition.

Molecular_Docking_Workflow Start Start LigandPrep Ligand Preparation (3D Structure, Optimization) Start->LigandPrep ProteinPrep Protein Preparation (Download, Clean-up) Start->ProteinPrep GridGen Grid Box Generation (Define Binding Site) LigandPrep->GridGen ProteinPrep->GridGen Docking Molecular Docking (Run Simulation) GridGen->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis Visualization Visualization (Protein-Ligand Complex) Analysis->Visualization End End Visualization->End

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Isoxazole Analogs as RORγt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of a series of trisubstituted isoxazole analogs as allosteric inhibitors of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). RORγt is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases.[1][2][3] The inhibition of RORγt is therefore a promising therapeutic strategy for these conditions.[3][4][5]

Introduction to Isoxazole Analogs as RORγt Inhibitors

Isoxazole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds in drug discovery.[6][7] Recent studies have identified trisubstituted isoxazoles as a novel class of allosteric inverse agonists of RORγt.[1] These compounds do not compete with the endogenous ligand at the orthosteric site but bind to a distinct allosteric pocket, leading to the inhibition of RORγt activity.[1] This allosteric mechanism offers potential advantages in terms of selectivity and overcoming resistance.

This document summarizes the SAR of a series of isoxazole analogs, focusing on modifications at the C-4 and C-5 positions of the isoxazole ring. The data presented here is based on the findings from a study by Muris et al. (2021), which provides a comprehensive analysis of this chemical series.[1]

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro potency of the synthesized isoxazole analogs in a TR-FRET coactivator recruitment assay, which measures the ability of the compounds to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Table 1: SAR of Modifications at the C-4 Position of the Isoxazole Ring [1]

CompoundLinker (X)RIC₅₀ (nM) [a]
2 -NH-H270 ± 20
3 -O-H31 ± 3
4 -S-H6600 ± 800
5 -N(CH₃)-H>100,000
8 -NH-F2000 ± 200
9 -O-F400 ± 30

[a] Data are represented as mean ± SEM of at least two independent experiments.

Table 2: SAR of Modifications at the C-5 Position of the Isoxazole Ring [1]

CompoundC-5 HeterocycleRIC₅₀ (nM) [a]
3 1H-pyrrol-3-ylH31 ± 3
10 1H-pyrrol-2-ylH140 ± 10
11 1H-pyrazol-4-ylH110 ± 10
12 1-methyl-1H-pyrrol-3-ylH3300 ± 300
13 5-methyl-1H-pyrrol-3-ylH2900 ± 200

[a] Data are represented as mean ± SEM of at least two independent experiments.

Key SAR Insights:

  • C-4 Position: The nature of the linker between the isoxazole C-4 benzoic acid moiety and the phenyl ring significantly impacts potency. An ether linkage (-O-) was found to be optimal, providing a nearly 9-fold increase in potency compared to an amine linker (-NH-).[1] A thioether linkage (-S-) or a methylated amine (-N(CH₃)-) resulted in a dramatic loss of activity.[1] Substitution on the benzoic acid ring with a fluorine atom was detrimental to potency.[1]

  • C-5 Position: A hydrogen bond-donating moiety at the C-5 position of the isoxazole ring is crucial for high potency.[1] Replacing the 1H-pyrrol-3-yl group with a 1H-pyrrol-2-yl or 1H-pyrazol-4-yl resulted in a decrease in activity.[1] Methylation of the pyrrole nitrogen or substitution at the 5-position of the pyrrole ring led to a significant drop in potency, highlighting the importance of the N-H bond for interaction with the receptor.[1]

Experimental Protocols

General Synthesis of Trisubstituted Isoxazole Analogs

The synthesis of the trisubstituted isoxazole analogs is based on the route described by Muris et al. (2021).[1]

Diagram: General Synthesis Workflow

G start Substituted Acetophenone step1 Claisen Condensation (Ethyl trifluoroacetate, NaH) start->step1 intermediate1 1,3-Diketone step1->intermediate1 step2 Cyclization (Hydroxylamine, EtOH) intermediate1->step2 intermediate2 Trifluoromethyl Isoxazole step2->intermediate2 step3 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate2->step3 intermediate3 3-Aryl Isoxazole step3->intermediate3 step4 Ester Hydrolysis (LiOH) intermediate3->step4 intermediate4 Isoxazole-4-carboxylic acid step4->intermediate4 step5 Amide Coupling (Substituted Aniline, HATU) intermediate4->step5 final_product Trisubstituted Isoxazole Analog step5->final_product

Caption: General synthetic route for trisubstituted isoxazole analogs.

Protocol:

  • Step 1: 1,3-Diketone Formation: To a solution of a substituted acetophenone in an appropriate solvent (e.g., THF), add sodium hydride (NaH) at 0 °C. After stirring, add ethyl trifluoroacetate and allow the reaction to warm to room temperature.

  • Step 2: Isoxazole Ring Formation: To the resulting 1,3-diketone, add hydroxylamine hydrochloride in ethanol and reflux to form the trifluoromethyl isoxazole intermediate.

  • Step 3: Arylation: Perform a Suzuki coupling reaction with the appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to introduce the C-3 aryl substituent.

  • Step 4: Ester Hydrolysis: Hydrolyze the ester at the C-4 position using a base such as lithium hydroxide (LiOH).

  • Step 5: Amide Coupling: Couple the resulting carboxylic acid with a substituted aniline using a coupling agent like HATU to yield the final trisubstituted isoxazole analog.

RORγt Ligand Binding Domain (LBD) TR-FRET Assay

This assay measures the ability of a compound to inhibit the interaction between the RORγt LBD and a coactivator peptide.

Diagram: TR-FRET Assay Workflow

G reagents RORγt-LBD (GST-tagged) Coactivator Peptide (Biotinylated) Eu-cryptate anti-GST Streptavidin-XL665 plate 384-well plate reagents->plate incubation1 Add reagents and compound plate->incubation1 incubation2 Incubate at room temperature incubation1->incubation2 readout Read TR-FRET signal (Excitation: 320 nm, Emission: 620 nm & 665 nm) incubation2->readout

Caption: Workflow for the RORγt TR-FRET coactivator recruitment assay.

Protocol:

  • Prepare a solution containing GST-tagged RORγt-LBD and a biotinylated coactivator peptide in assay buffer.

  • Add the test compounds at various concentrations to a 384-well plate.

  • Add the RORγt-LBD and coactivator peptide mixture to the wells.

  • Add a solution containing Europium (Eu³⁺) cryptate-labeled anti-GST antibody and Streptavidin-XL665.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Eu³⁺ cryptate) and 665 nm (XL665).

  • Calculate the ratio of the emission at 665 nm to 620 nm. The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Cellular IL-17A Expression Assay

This assay measures the effect of the compounds on the production of the pro-inflammatory cytokine IL-17A in a relevant cell line.

Diagram: IL-17A Cellular Assay Workflow

G cells EL4 T-lymphoma cells plating Seed cells in a 96-well plate cells->plating treatment Treat with test compounds plating->treatment stimulation Stimulate with PMA and ionomycin treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant elisa Measure IL-17A by ELISA supernatant->elisa

Caption: Workflow for measuring IL-17A expression in EL4 cells.

Protocol:

  • Seed EL4 T-lymphoma cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce IL-17A production.

  • Incubate the cells for 24 hours at 37 °C in a CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-17A in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the EC₅₀ values by plotting the percentage of IL-17A inhibition against the compound concentration.

Conclusion

The SAR studies of these trisubstituted isoxazole analogs have identified key structural features required for potent allosteric inhibition of RORγt. Specifically, an ether linkage at the C-4 position and a hydrogen bond-donating pyrrole or pyrazole at the C-5 position are critical for high affinity binding and cellular activity. These findings provide a valuable framework for the design and optimization of novel isoxazole-based RORγt inhibitors for the treatment of autoimmune and inflammatory diseases. The detailed protocols provided herein offer a guide for researchers to synthesize and evaluate similar compounds.

References

In Vitro Anti-inflammatory Efficacy of Novel Isoxazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel isoxazole compounds as potential anti-inflammatory agents. The described assays are fundamental for the initial screening and characterization of the anti-inflammatory properties of new chemical entities, focusing on their effects on macrophage-mediated inflammation.

I. Application Notes

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] The evaluation of these compounds typically involves a tiered in vitro screening approach to assess their cytotoxicity, their ability to inhibit key inflammatory mediators, and to elucidate their mechanism of action.

The primary model for these studies often involves the use of macrophage cell lines, such as RAW 264.7 or THP-1, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that lead to the production of pro-inflammatory mediators.[3][4] Key signaling pathways implicated in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

The initial step in the evaluation pipeline is to assess the cytotoxicity of the novel isoxazole compounds to ensure that any observed anti-inflammatory effects are not a result of cell death. Subsequently, the compounds are screened for their ability to inhibit the production of key pro-inflammatory molecules such as nitric oxide (NO) and cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][8] Compounds demonstrating significant inhibitory activity are then further investigated to determine their effects on the upstream signaling pathways, such as NF-κB and MAPK, to elucidate their mechanism of action.[9]

II. Quantitative Data Summary

The following tables summarize the in vitro anti-inflammatory activity of representative isoxazole derivatives from various studies. This data allows for a comparative analysis of the potency of different structural scaffolds.

Table 1: Cytotoxicity of Novel Isoxazole Compounds

Compound IDCell LineAssayIC50 (µM)Reference
Isoxazole Derivative ARAW 264.7MTT> 100Fictional Data
Isoxazole Derivative BTHP-1MTT85.2Fictional Data
Isoxazole Derivative CJ774A.1Neutral Red> 100Fictional Data

Table 2: Inhibition of Nitric Oxide (NO) Production

Compound IDCell LineLPS Conc.IC50 (µM)Reference
Isoxazole Derivative XRAW 264.71 µg/mL12.5Fictional Data
Isoxazole Derivative YJ774A.11 µg/mL25.8Fictional Data
Indolyl-isoxazolidine 9aTHP-1Not SpecifiedNot Reported[8]

Table 3: Inhibition of Pro-inflammatory Cytokine Production

Compound IDCytokineCell LineLPS Conc.IC50 (µM)Reference
Isoxazole Derivative PTNF-αRAW 264.70.5 µg/mL8.2[9]
IL-6RAW 264.70.5 µg/mL15.1[9]
IL-1βRAW 264.70.5 µg/mL11.7Fictional Data
Indolyl-isoxazolidine 9aTNF-αTHP-1Not SpecifiedSignificant Inhibition[8]
IL-6THP-1Not SpecifiedSignificant Inhibition[8]

III. Experimental Workflow

The following diagram illustrates the general workflow for the in vitro anti-inflammatory evaluation of novel isoxazole compounds.

G cluster_0 Initial Screening cluster_1 Primary Anti-inflammatory Assays cluster_2 Mechanism of Action Studies A Novel Isoxazole Compounds B Cytotoxicity Assay (MTT) A->B C LPS-Stimulated Macrophages B->C Non-toxic compounds D Nitric Oxide (NO) Assay (Griess) C->D E Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) C->E F Western Blot Analysis E->F Active compounds G NF-κB Pathway (p-p65, p-IκBα) F->G H MAPK Pathway (p-ERK, p-p38, p-JNK) F->H

In Vitro Anti-inflammatory Screening Workflow

IV. Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the novel isoxazole compounds for 24 hours.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a short-lived signaling molecule that is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance of this product is proportional to the NO concentration.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the isoxazole compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Cell culture supernatants from the NO assay

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Perform the ELISA according to the manufacturer's instructions provided with the specific cytokine kit.

  • Briefly, the wells of the ELISA plate are coated with a capture antibody specific for the cytokine of interest.

  • The cell culture supernatants and standards are added to the wells, and the cytokine binds to the capture antibody.

  • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, which binds to the captured cytokine.

  • A substrate is added, which is converted by the enzyme into a colored product.

  • The absorbance of the colored product is measured, and the concentration of the cytokine in the samples is determined by comparison with a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol is designed to assess the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation of key proteins.

Materials:

  • RAW 264.7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with isoxazole compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for MAPK) or 1 hour (for NF-κB).

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

V. Signaling Pathway Diagrams

The following diagrams illustrate the simplified NF-κB and MAPK signaling pathways activated by LPS in macrophages. Novel isoxazole compounds may exert their anti-inflammatory effects by inhibiting key components of these pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription

Simplified NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKs MAPKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MAPKKs ERK ERK1/2 MAPKKs->ERK p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Cytokines Pro-inflammatory Cytokines & iNOS p38->Cytokines JNK->AP1 AP1->Cytokines

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core isoxazole ring can be modified to enhance pharmacological efficacy and selectivity.[3][4] This document provides detailed protocols for evaluating the antimicrobial susceptibility of a specific isoxazole derivative, (3-Cyclopropylisoxazol-5-yl)methanol.

While specific studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, the protocols outlined here represent standard and robust methodologies for determining its potential efficacy against a panel of pathogenic bacteria and fungi. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Quantitative Antimicrobial Susceptibility Data

The following tables present a hypothetical summary of antimicrobial susceptibility testing results for this compound against common pathogenic microorganisms. This data is for illustrative purposes to demonstrate how results from the described protocols would be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921316
Enterococcus faecalisATCC 2921232
Streptococcus pneumoniaeATCC 496198
Gram-Negative Bacteria
Escherichia coliATCC 2592264
Pseudomonas aeruginosaATCC 27853>128
Klebsiella pneumoniaeATCC 70060364
Fungi
Candida albicansATCC 9002832
Aspergillus fumigatusATCC 20430516

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

MicroorganismStrainDisk ContentZone Diameter (mm)Interpretation
Gram-Positive Bacteria
Staphylococcus aureusATCC 2592330 µg18Susceptible
Enterococcus faecalisATCC 5129930 µg14Intermediate
Gram-Negative Bacteria
Escherichia coliATCC 2592230 µg12Resistant
Pseudomonas aeruginosaATCC 2785330 µg0Resistant

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum

  • Sterile swabs

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a uniform lawn.

  • Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (if available) or by comparison to control antibiotics.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare Stock Solution of Compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial/Fungal Suspension inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate (24-48 hours) inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation_reading Incubation & Measurement prep_disks Prepare Impregnated Paper Disks place_disks Place Disks on Inoculated Agar prep_disks->place_disks prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate for a Lawn of Growth prep_inoculum->inoculate_plate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (16-20 hours) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Disk Diffusion Susceptibility Test.

signaling_pathway_concept cluster_cell Bacterial Cell cluster_effect Resulting Effect compound This compound cell_wall Cell Wall/ Membrane compound->cell_wall Disruption protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis Inhibition dna_synthesis DNA Replication/ Repair compound->dna_synthesis Interference metabolic_pathway Metabolic Pathways compound->metabolic_pathway Blockage death Cell Death (Bactericidal) cell_wall->death inhibition Inhibition of Growth (Bacteriostatic) protein_synthesis->inhibition dna_synthesis->inhibition metabolic_pathway->inhibition inhibition->death at high conc.

Caption: Conceptual Mechanisms of Action for Isoxazole Derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (3-Cyclopropylisoxazol-5-yl)methanol by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system (mobile phase) for the purification of this compound on a silica gel column?

A1: A good starting point for the purification of this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with an eluent system of ethyl acetate (EtOAc) in hexanes. You can begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Q2: My compound is very polar and either doesn't move from the baseline or streaks badly on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A2: If this compound exhibits very polar behavior, you can try the following:

  • Switch to a more polar solvent system: A mixture of dichloromethane (DCM) and methanol (MeOH) is a common choice for more polar compounds. Start with a small percentage of methanol (1-5%) and increase as needed.

  • Add a modifier: For compounds with basic nitrogen atoms, like isoxazoles, peak tailing on acidic silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) to the mobile phase (e.g., 0.1-1%) can help improve the peak shape.[1][2]

  • Consider a different stationary phase: If issues persist, you might consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[1][3]

Q3: How do I properly pack and load my sample onto the column?

A3: Proper column packing and sample loading are crucial for good separation.

  • Packing the Column: The "wet slurry" method is generally recommended.[4] This involves mixing your silica gel with the initial, least polar mobile phase to form a slurry, which is then poured into the column and allowed to settle into a uniform bed.

  • Loading the Sample:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[5] Use a pipette to carefully apply the solution to the top of the silica bed.[5]

    • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is a good alternative.[5] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] This powder is then carefully added to the top of the packed column.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands Improper solvent system selection.Optimize the mobile phase composition using TLC to achieve a greater difference in Rf values between your compound and impurities. Consider using a shallower solvent gradient during elution.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Poorly packed column.Ensure the silica gel bed is uniform and free of cracks or air bubbles. Repack the column if necessary.[4]
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., use less ethyl acetate in a hexane/ethyl acetate system).
Compound Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is very polar, consider switching to a stronger solvent system like DCM/MeOH.[3]
Compound may have decomposed on the silica.Test the stability of your compound on silica gel using a 2D TLC.[3] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1]
Peak Tailing Strong interaction between the compound and acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica.[1][2]
The compound is not sufficiently soluble in the mobile phase.Try a different solvent system in which your compound is more soluble.[3]
Cracked or Channeled Silica Bed The column ran dry.Always keep the solvent level above the top of the silica bed.[5]
Heat generated from wetting the silica gel with a polar solvent.Pack the column using a slurry method with the initial mobile phase to dissipate heat before loading the sample.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Triethylamine (TEA) (optional)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., 20% EtOAc/Hexanes, 30% EtOAc/Hexanes, 5% MeOH/DCM) to find a system that gives the target compound an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the wet slurry method with your chosen initial mobile phase (e.g., 10% EtOAc/Hexanes).

  • Sample Loading:

    • Choose either wet or dry loading as described in the FAQs. Ensure the sample is loaded evenly onto the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, low-polarity mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.

  • Isolation of Pure Compound:

    • Combine the fractions that contain the pure this compound as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

Parameter Typical Range / Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds.
Mobile Phase (EtOAc/Hexanes) 10% to 50% Ethyl AcetateAdjust based on TLC analysis.
Mobile Phase (MeOH/DCM) 1% to 10% MethanolFor more polar impurities or if the compound has low Rf in EtOAc/Hexanes.
Rf of Target Compound 0.2 - 0.4Optimal for good separation.
Crude Material to Silica Ratio 1:20 to 1:100 (by weight)Higher ratios provide better resolution.
Mobile Phase Modifier (optional) 0.1% - 1% TriethylamineTo reduce peak tailing.[1]

Troubleshooting Workflow

G start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc pack_load Pack Column and Load Sample tlc->pack_load elute Elute and Collect Fractions pack_load->elute analyze Analyze Fractions by TLC elute->analyze poor_sep Poor Separation? analyze->poor_sep combine Combine Pure Fractions and Evaporate end Pure Compound combine->end no_elution Compound Not Eluting? poor_sep->no_elution No adjust_solvent Adjust Solvent Gradient or Repack Column poor_sep->adjust_solvent Yes tailing Peak Tailing? no_elution->tailing No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes tailing->combine No add_modifier Add Modifier (e.g., TEA) to Mobile Phase tailing->add_modifier Yes adjust_solvent->pack_load increase_polarity->elute add_modifier->pack_load

Caption: Troubleshooting workflow for column chromatography purification.

References

Overcoming regioselectivity issues in 3,5-disubstituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of 3,5-disubstituted isoxazoles, with a particular focus on overcoming regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] This can be in the form of CuI or generated in situ from CuSO₄ and a reducing agent. Ruthenium catalysts have also been employed for this purpose.[1]

  • Solvent Choice: Employing less polar solvents can sometimes favor the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity.[1]

  • In situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1][3]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1]

Q3: My isoxazole synthesis is resulting in low yields. What are the common causes, and how can I improve the yield?

A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans.[1] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[1]

  • Suboptimal Reaction Conditions:

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Temperature optimization is key.[1]

  • Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can decrease the reaction rate.

  • Purification Challenges: Isoxazoles can sometimes be difficult to purify. Ensure you are using appropriate chromatographic conditions.

Q4: How do the electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: Electronic and steric effects of the substituents on both the nitrile oxide and the alkyne play a crucial role in determining the regioselectivity of the cycloaddition.

  • Electronic Effects: The regioselectivity is governed by the frontier molecular orbital (FMO) interactions. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction favors the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Bulky substituents on the nitrile oxide and the alkyne will tend to be positioned as far apart as possible in the transition state. This steric repulsion also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 3,5-disubstituted isoxazoles.

cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions for Poor Regioselectivity cluster_3 Solutions for Low Yield cluster_4 Solutions for No Product Formation start Start issue Identify Primary Issue start->issue low_regio Poor Regioselectivity (Mixture of 3,4- and 3,5-isomers) issue->low_regio Isomer Mixture low_yield Low Yield issue->low_yield Low Conversion no_product No Product Formation issue->no_product No Reaction cat Introduce Catalyst (e.g., Cu(I)) low_regio->cat sol Change Solvent (to less polar) low_regio->sol temp Lower Reaction Temperature low_regio->temp insitu Slow in situ Generation of Nitrile Oxide low_regio->insitu dimer Minimize Nitrile Oxide Dimerization (in situ, low temp) low_yield->dimer reagents Check Reagent Quality and Stoichiometry low_yield->reagents optimize Optimize Base and Temperature low_yield->optimize verify_no Confirm Nitrile Oxide Generation no_product->verify_no verify_alkyne Check Alkyne Stability and Purity no_product->verify_alkyne conditions Re-evaluate Reaction Conditions (Temp, Time) no_product->conditions end Reaction Optimized cat->end sol->end temp->end insitu->end dimer->end reagents->end optimize->end verify_no->end verify_alkyne->end conditions->end

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Data Presentation

Table 1: Comparison of Catalytic Systems for 3,5-Disubstituted Isoxazole Synthesis

Catalyst SystemAlkyne ScopeKey AdvantagesTypical YieldsRegioselectivity (3,5-isomer)Reference
Copper(I) TerminalHigh regioselectivity, mild conditions, often one-pot procedures.Good to excellentHigh[2]
Ruthenium(II) Terminal & InternalHigh regioselectivity for both terminal and internal alkynes.HighHigh[1][4]
Gold(III) TerminalMild reaction conditions.Very goodHigh[5]
Metal-free (Hypervalent Iodine) Terminal & CyclicAvoids use of toxic transition metals, high yields.HighComplete[3][6]

Table 2: Regioselectivity Control in Isoxazole Synthesis

Desired IsomerStrategySubstratesKey FeaturesReference
3,5-disubstituted Cu(I)-catalyzed cycloadditionTerminal alkynes, in situ generated nitrile oxidesHighly regioselective, one-pot synthesis.[2]
3,4-disubstituted Enamine-based [3+2] cycloadditionAldehydes, secondary amines, nitrile oxidesMetal-free, highly regiospecific for the 3,4-isomer.[1]
3,4-disubstituted Cyclocondensationβ-enamino diketones, hydroxylamine hydrochloride, BF₃·OEt₂Tunable selectivity for the 3,4-isomer.[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [2]

  • An aldehyde (20 mmol) is added to a solution of hydroxylamine hydrochloride (21 mmol) in 80 mL of a 1:1 mixture of t-BuOH and water.

  • NaOH (21 mmol) is added, and the mixture is stirred for 30 minutes at room temperature until oxime formation is complete (monitored by TLC).

  • Chloramine-T trihydrate (21 mmol) is added in small portions over 5 minutes.

  • CuSO₄·5H₂O (0.6 mmol) and copper turnings (approx. 50 mg) are added, followed by the terminal alkyne (20 mmol).

  • The reaction mixture is stirred, and the progress is monitored by TLC.

  • Upon completion, the product is isolated by filtration or aqueous workup.

  • The crude product is purified by column chromatography to yield the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

  • To a solution of an aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Triethylamine (1.5 mmol) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to afford the 3,4-disubstituted isoxazole.

Signaling Pathways and Experimental Workflows

cluster_0 General Workflow for 3,5-Disubstituted Isoxazole Synthesis start Start Materials: Aldehyde + Alkyne oxime Step 1: Oxime Formation (Hydroxylamine) start->oxime Reagent nitrile_oxide Step 2: In situ Nitrile Oxide Generation (e.g., NCS, Chloramine-T) oxime->nitrile_oxide Oxidant cycloaddition Step 3: [3+2] Cycloaddition nitrile_oxide->cycloaddition With Alkyne product 3,5-Disubstituted Isoxazole cycloaddition->product

Caption: A generalized experimental workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

cluster_0 Regioselectivity Control Pathways start Nitrile Oxide + Terminal Alkyne thermal Thermal Cycloaddition start->thermal No Catalyst cu_cat Cu(I)-Catalyzed Cycloaddition start->cu_cat With Cu(I) mixture Mixture of 3,4- and 3,5-Disubstituted Isoxazoles thermal->mixture isomer_35 Predominantly 3,5-Disubstituted Isoxazole cu_cat->isomer_35

Caption: Logical relationship demonstrating the influence of a copper(I) catalyst on the regioselectivity of isoxazole synthesis.

References

Technical Support Center: Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Cyclopropylisoxazol-5-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: 1,3-Dipolar Cycloaddition. This method involves the reaction of a cyclopropyl-substituted nitrile oxide with propargyl alcohol. The nitrile oxide is typically generated in situ from cyclopropanecarboxaldoxime.

  • Route B: Reduction of a Carbonyl Precursor. This route involves the synthesis of a carbonyl compound, such as 3-cyclopropylisoxazole-5-carbaldehyde or a corresponding ester, followed by its reduction to the desired alcohol.

Q2: I am experiencing low yields in the 1,3-dipolar cycloaddition reaction. What are the common causes?

A2: Low yields in the 1,3-dipolar cycloaddition for isoxazole synthesis can stem from several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a common side reaction.[1] Additionally, the reaction conditions may not be optimal. To troubleshoot, consider the in situ generation of the nitrile oxide to minimize dimerization. Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.

Q3: How can I synthesize the precursor 3-cyclopropylisoxazole-5-carbaldehyde for the reduction route?

A3: 3-Cyclopropylisoxazole-5-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The starting material for this reaction would be 3-cyclopropylisoxazole.

Q4: What are the common challenges in the reduction of the isoxazole-5-carbaldehyde?

A4: Common challenges include incomplete reduction, over-reduction to other functional groups (though less likely with mild reducing agents like sodium borohydride), and difficulty in product isolation and purification. The choice of reducing agent and reaction conditions is critical to achieving a high yield of the desired alcohol.

Q5: What are the recommended purification methods for this compound?

A5: The final product can be purified by column chromatography on silica gel.[3] Recrystallization is another effective method for purifying isoxazole derivatives.[2] Common solvents for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[4] For compounds with hydroxyl groups, purification can sometimes be challenging due to their polarity.

Troubleshooting Guides

Route A: 1,3-Dipolar Cycloaddition
Issue Potential Cause Troubleshooting & Optimization
Low Yield Dimerization of the nitrile oxide intermediate to form furoxans.Generate the nitrile oxide in situ in the presence of propargyl alcohol. This can be achieved by slow addition of an oxidizing agent (e.g., sodium hypochlorite) to a mixture of cyclopropanecarboxaldoxime and propargyl alcohol.
Low reactivity of the dipolarophile (propargyl alcohol).Increase the reaction temperature. A study on a similar synthesis found that 70°C was optimal.
Incorrect solvent.Screen different solvents. For a similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, CCl₄ was found to be the most suitable solvent.
Formation of Side Products Besides furoxan formation, side reactions can occur depending on the specific precursors and conditions.Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify the side products and adjust reaction parameters accordingly.
Difficult Product Isolation The product may be soluble in the aqueous phase during workup.After quenching the reaction, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Route B: Reduction of 3-Cyclopropylisoxazole-5-carbaldehyde
Issue Potential Cause Troubleshooting & Optimization
Low Yield in Vilsmeier-Haack Reaction The 3-cyclopropylisoxazole starting material is not sufficiently electron-rich for efficient formylation.Use a slight excess of the Vilsmeier reagent. Optimize the reaction temperature; these reactions can range from 0°C to 80°C.[5]
Incomplete Reduction Insufficient amount of reducing agent or low reactivity.Use a molar excess of the reducing agent (e.g., sodium borohydride). Ensure the reducing agent is fresh and active.
Low reaction temperature.While the reduction is often performed at 0°C to control reactivity, allowing the reaction to warm to room temperature can improve conversion.
Formation of Impurities The starting aldehyde contains impurities that are carried through the reaction.Purify the 3-cyclopropylisoxazole-5-carbaldehyde by column chromatography or recrystallization before the reduction step.
Difficult Purification The product and starting material have similar polarities.Monitor the reaction closely by TLC to ensure complete consumption of the starting material. Use a suitable solvent system for column chromatography to achieve good separation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Route A: 1,3-Dipolar Cycloaddition Route B: Reduction of Carbaldehyde
Starting Materials Cyclopropanecarboxaldoxime, Propargyl alcohol3-Cyclopropylisoxazole, Vilsmeier Reagent (DMF, POCl₃), Reducing Agent (e.g., NaBH₄)
Number of Steps Typically 1-2 steps2 steps (Formylation and Reduction)
Key Challenges Nitrile oxide instability and dimerization.Synthesis and purification of the intermediate carbaldehyde.
Potential Yield Moderate to high, highly dependent on reaction conditions.Generally good to high yields for both steps if optimized.
Scalability Can be challenging due to the handling of potentially unstable intermediates.Generally more straightforward to scale up.

Experimental Protocols

Route A: Synthesis via 1,3-Dipolar Cycloaddition (Adapted from a similar procedure)

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and should be optimized for the synthesis of this compound.

1. Preparation of Cyclopropanecarboxaldoxime:

  • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde and hydroxylamine hydrochloride in a suitable solvent like pyridine.

  • Heat the mixture to reflux for several hours.

  • After cooling, the solvent is removed, and the residue is extracted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the oxime.

2. 1,3-Dipolar Cycloaddition:

  • In a two-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropanecarboxaldoxime and propargyl alcohol in a solvent such as CCl₄.

  • Slowly add a solution of sodium hypochlorite (e.g., 5% aqueous solution) dropwise to the reaction mixture at an optimized temperature (e.g., 70°C).

  • Stir the reaction mixture for an extended period (e.g., 48 hours).

  • After completion, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Route B: Synthesis via Reduction of 3-Cyclopropylisoxazole-5-carbaldehyde

1. Synthesis of 3-Cyclopropylisoxazole-5-carbaldehyde (General Vilsmeier-Haack Protocol): [1][2]

  • In a flask cooled in an ice bath, carefully add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

  • To this mixture, add a solution of 3-cyclopropylisoxazole in DMF.

  • Heat the reaction mixture (e.g., to 80°C) for several hours.

  • After cooling, pour the reaction mixture into ice water and stir vigorously.

  • The resulting precipitate can be collected by filtration, washed with water, and dried.

  • Purify the crude aldehyde by column chromatography.

2. Reduction to this compound (General Sodium Borohydride Reduction Protocol):

  • Dissolve 3-cyclopropylisoxazole-5-carbaldehyde in a suitable solvent, such as methanol or ethanol, in a flask and cool it in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or recrystallization.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_route_a Route A: 1,3-Dipolar Cycloaddition cluster_route_b Route B: Reduction Pathway Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldoxime Cyclopropanecarboxaldoxime Cyclopropanecarboxaldehyde->Cyclopropanecarboxaldoxime Hydroxylamine Cyclopropyl Nitrile Oxide Cyclopropyl Nitrile Oxide Cyclopropanecarboxaldoxime->Cyclopropyl Nitrile Oxide Oxidation (e.g., NaOCl) Cyclopropyl Nitrile OxidePropargyl Alcohol Cyclopropyl Nitrile OxidePropargyl Alcohol This compound This compound Cyclopropyl Nitrile OxidePropargyl Alcohol->this compound [3+2] Cycloaddition 3-Cyclopropylisoxazole 3-Cyclopropylisoxazole 3-Cyclopropylisoxazole-5-carbaldehyde 3-Cyclopropylisoxazole-5-carbaldehyde 3-Cyclopropylisoxazole->3-Cyclopropylisoxazole-5-carbaldehyde Vilsmeier-Haack (DMF, POCl3) 3-Cyclopropylisoxazole-5-carbaldehyde->this compound Reduction (e.g., NaBH4) Troubleshooting_Workflow start Low Yield Observed check_reaction Identify Synthetic Route start->check_reaction route_a Route A: 1,3-Dipolar Cycloaddition check_reaction->route_a Route A route_b Route B: Reduction check_reaction->route_b Route B check_nitrile_oxide Check Nitrile Oxide Stability route_a->check_nitrile_oxide optimize_conditions_a Optimize Reaction Conditions: - In situ generation - Temperature - Solvent check_nitrile_oxide->optimize_conditions_a Suspect Dimerization purification Review Purification Method optimize_conditions_a->purification check_step Identify Low-Yield Step route_b->check_step formylation Vilsmeier-Haack check_step->formylation Formylation reduction Reduction check_step->reduction Reduction optimize_formylation Optimize Formylation: - Reagent stoichiometry - Temperature formylation->optimize_formylation optimize_reduction Optimize Reduction: - Reducing agent - Temperature - Purity of aldehyde reduction->optimize_reduction optimize_formylation->purification optimize_reduction->purification optimize_purification Optimize Purification: - Chromatography solvent system - Recrystallization solvent purification->optimize_purification end_node Yield Improved optimize_purification->end_node Logical_Relationships cluster_cycloaddition 1,3-Dipolar Cycloaddition Factors cluster_reduction Reduction Pathway Factors yield Yield of this compound nitrile_oxide Nitrile Oxide Stability nitrile_oxide->yield influences temperature_a Reaction Temperature temperature_a->yield influences solvent_a Solvent Choice solvent_a->yield influences formylation_yield Vilsmeier-Haack Yield formylation_yield->yield influences reduction_efficiency Reduction Efficiency reduction_efficiency->yield influences purity Intermediate Purity purity->yield influences

References

Stability of (3-Cyclopropylisoxazol-5-yl)methanol in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of (3-Cyclopropylisoxazol-5-yl)methanol in various buffer solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work involving the stability of this compound.

Issue Potential Cause Recommended Action
Rapid degradation of the compound in acidic buffer (pH < 4). The isoxazole ring is susceptible to acid-catalyzed hydrolysis.It is recommended to work with this compound in buffers with a neutral pH for maximum stability.[1] If acidic conditions are necessary, minimize exposure time and temperature. Consider using a milder acidic buffer.
Inconsistent stability results between experimental repeats. Several factors could contribute, including buffer preparation variability, temperature fluctuations, or issues with the analytical method.Ensure precise and consistent buffer preparation. Use a calibrated pH meter. Maintain stringent temperature control throughout the experiment. Validate the analytical method for reproducibility.
Precipitation of the compound in the buffer solution. The solubility of this compound may be limited in certain aqueous buffers, especially at higher concentrations.Determine the solubility of the compound in the chosen buffer system before initiating stability studies. If solubility is an issue, consider the addition of a co-solvent, but be aware that this may influence stability.
Appearance of unexpected peaks in the chromatogram during analysis. These could be degradation products, impurities from the buffer components, or interactions with the analytical column.Perform forced degradation studies to identify potential degradation products.[2][3][4][5] Analyze a blank buffer solution to rule out impurities. Evaluate different column chemistries to ensure good separation.
Compound appears less stable than expected in a neutral buffer. While generally most stable at neutral pH, other factors like buffer components, ionic strength, or exposure to light could be influencing stability.[1]Investigate the effect of different buffer species (e.g., phosphate vs. Tris) on stability. Control the ionic strength of the buffer.[6] Conduct experiments under light-protected conditions to assess photostability.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common buffer solutions?

A1: While specific data for this compound is not extensively published, isoxazole derivatives are generally most stable in neutral pH environments (pH 6-8).[1] Significant degradation can be expected under strong acidic (pH < 4) and basic (pH > 9) conditions due to hydrolysis of the isoxazole ring.[1][7]

Q2: How does temperature affect the stability of this compound?

A2: As with most chemical compounds, the rate of degradation of this compound is expected to increase with temperature. For reliable stability studies, it is crucial to maintain a constant and controlled temperature.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended approach. This method should be capable of separating the parent compound from its potential degradation products. UV detection is typically suitable for this class of compounds.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathway for isoxazoles in aqueous solutions is hydrolysis, which involves the cleavage of the isoxazole ring. This can occur under both acidic and basic conditions, leading to the formation of different degradation products.

Q5: How should I prepare my buffer solutions for a stability study?

A5: It is critical to use high-purity water and reagents for buffer preparation. The pH of the buffer should be accurately measured and adjusted. The buffer concentration should also be carefully controlled, as it can sometimes influence the stability of the compound.[6]

Quantitative Data Summary

The following table provides an illustrative summary of the stability of this compound in different buffer solutions at 40°C. Please note that this data is representative and based on the general behavior of isoxazole derivatives; actual experimental results may vary.

Buffer System pH Time (hours) % Remaining (Illustrative)
0.1 M HCl1.22465%
0.1 M Acetate Buffer4.52485%
0.1 M Phosphate Buffer7.024>98%
0.1 M Borate Buffer9.02488%
0.1 M NaOH13.02470%

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

  • Materials: High-purity water (Milli-Q or equivalent), appropriate buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic), acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide).

  • Procedure:

    • Weigh the appropriate amount of buffer salts to achieve the desired molarity (e.g., 0.1 M).

    • Dissolve the salts in approximately 90% of the final volume of high-purity water.

    • Adjust the pH to the target value using an acid or base while continuously monitoring with a calibrated pH meter.

    • Bring the solution to the final volume with high-purity water.

    • Filter the buffer through a 0.22 µm filter before use.

Protocol 2: Stability Study in Buffer Solution

  • Materials: this compound, prepared buffer solutions, temperature-controlled incubator or water bath, HPLC vials.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Spike the stock solution into the pre-warmed buffer solutions to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the buffer properties.

    • Immediately after mixing, take a sample for the time zero (T=0) analysis.

    • Incubate the remaining solutions at the desired temperature (e.g., 40°C).

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.

Visualizations

Stability_Study_Workflow prep_stock Prepare Stock Solution of Compound spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffer Solutions (various pH) prep_buffers->spike t0_sample Take T=0 Sample spike->t0_sample incubate Incubate at Controlled Temperature spike->incubate analyze HPLC Analysis t0_sample->analyze time_points Withdraw Samples at Time Points incubate->time_points time_points->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for a typical stability study of a compound in buffer solutions.

Isoxazole_Hydrolysis isoxazole This compound acid_cond Acidic Conditions (H+) isoxazole->acid_cond base_cond Basic Conditions (OH-) isoxazole->base_cond acid_prod Ring-Opened Degradation Products acid_cond->acid_prod Hydrolysis base_prod Different Ring-Opened Degradation Products base_cond->base_prod Hydrolysis

Caption: Potential degradation pathways for this compound via hydrolysis.

References

Common side products in the synthesis of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (3-Cyclopropylisoxazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a [3+2] cycloaddition reaction. This involves the reaction of a cyclopropyl nitrile oxide with propargyl alcohol. The nitrile oxide is typically generated in situ from cyclopropanecarboxaldehyde oxime using an oxidizing agent.

Q2: What are the most common side products I should be aware of during this synthesis?

The primary side products in the synthesis of this compound include:

  • Furoxan dimer: This results from the self-condensation of two molecules of the cyclopropyl nitrile oxide intermediate.[1]

  • Regioisomer: The formation of the 3,4-disubstituted isoxazole, (3-cyclopropylisoxazol-4-yl)methanol, is a potential side product, although the 3,5-disubstituted isomer is generally favored.[1]

  • Unreacted starting materials: Residual cyclopropanecarboxaldehyde oxime and propargyl alcohol may be present in the crude product.

Q3: How can I minimize the formation of the furoxan dimer?

Furoxan formation is a common issue when working with nitrile oxides.[1] To minimize this side reaction, consider the following strategies:

  • Slow in situ generation of the nitrile oxide: Generating the nitrile oxide slowly in the presence of the alkyne ensures its concentration remains low, favoring the desired cycloaddition over dimerization.[1]

  • Use of excess alkyne: Employing a molar excess of propargyl alcohol can help to trap the nitrile oxide as it is formed.[1]

  • Control of reaction temperature: Lowering the reaction temperature may decrease the rate of dimerization more significantly than the rate of the cycloaddition.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product • Suboptimal reaction temperature.• Inefficient generation of the nitrile oxide.• Significant formation of the furoxan dimer.• Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions.• Ensure the chosen oxidant and conditions are suitable for the in situ generation of the nitrile oxide from the oxime.[2]• Employ strategies to minimize furoxan formation, such as slow addition of the oxidant or using an excess of propargyl alcohol.[1]
Presence of a Regioisomeric Impurity The reaction conditions may not be optimal for regioselectivity.• The [3+2] cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isomer due to electronic and steric factors.[1]• Lowering the reaction temperature can sometimes enhance regioselectivity.• The use of a copper(I) catalyst has been shown to promote high regioselectivity for 3,5-disubstituted isoxazoles.
Difficulty in Purifying the Final Product The polarity of the desired product and impurities may be similar.• Utilize column chromatography with a carefully selected solvent system to separate the desired product from unreacted starting materials and side products.

Experimental Protocols

Synthesis of this compound via [3+2] Cycloaddition

This protocol describes a general method for the in situ generation of cyclopropyl nitrile oxide from cyclopropanecarboxaldehyde oxime and its subsequent cycloaddition with propargyl alcohol.

Materials:

  • Cyclopropanecarboxaldehyde oxime

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Triethylamine or another suitable base

  • Appropriate solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde oxime and a molar excess of propargyl alcohol in the chosen solvent.

  • Add the base (e.g., triethylamine) to the mixture.

  • Slowly add a solution of the oxidant (e.g., NCS) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The slow addition is crucial to minimize the dimerization of the nitrile oxide.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction, for example, by adding water.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Visualizations

Synthesis Pathway and Formation of Side Products

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_products Products Oxime Cyclopropanecarboxaldehyde Oxime NitrileOxide Cyclopropyl Nitrile Oxide Oxime->NitrileOxide Oxidation (e.g., NCS) Alkyne Propargyl Alcohol MainProduct This compound Alkyne->MainProduct SideProduct2 Regioisomer (3-Cyclopropylisoxazol-4-yl)methanol Alkyne->SideProduct2 NitrileOxide->MainProduct [3+2] Cycloaddition with Propargyl Alcohol SideProduct1 Furoxan Dimer NitrileOxide->SideProduct1 Dimerization NitrileOxide->SideProduct2 [3+2] Cycloaddition (minor pathway)

Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impure Product CheckPurity Analyze Crude Product (e.g., NMR, LC-MS) Start->CheckPurity IdentifyImpurity Identify Major Impurities CheckPurity->IdentifyImpurity Furoxan High Furoxan Content IdentifyImpurity->Furoxan Furoxan Detected Regioisomer High Regioisomer Content IdentifyImpurity->Regioisomer Regioisomer Detected StartingMaterial Unreacted Starting Materials IdentifyImpurity->StartingMaterial Starting Materials Detected OptimizeFuroxan Optimize Nitrile Oxide Concentration: - Slow oxidant addition - Excess alkyne - Lower temperature Furoxan->OptimizeFuroxan OptimizeRegioisomer Optimize Regioselectivity: - Lower temperature - Consider Cu(I) catalyst Regioisomer->OptimizeRegioisomer OptimizeReaction Optimize Reaction Conditions: - Increase reaction time - Check reagent quality StartingMaterial->OptimizeReaction

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Troubleshooting low cell viability in cytotoxicity assays with (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic effects and mechanism of action of (3-Cyclopropylisoxazol-5-yl)methanol is limited. This guide provides general troubleshooting advice, protocols, and recommendations based on common practices for evaluating novel chemical compounds, particularly isoxazole derivatives, in cytotoxicity assays. All experimental parameters should be optimized for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and starting concentration for this compound in cell culture?

A1: The recommended solvent is typically dimethyl sulfoxide (DMSO). It is crucial to first perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability of your specific cell line, though it is generally advisable to keep the final concentration at or below 0.5%.[1] For a novel compound, a broad range of concentrations, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), should be tested initially to establish a dose-response curve.[2]

Q2: How do I choose the appropriate cytotoxicity assay for this compound?

A2: The choice of assay depends on the expected mechanism of cell death. It is often recommended to use multiple assays to confirm results.[2]

  • Metabolic Assays (e.g., MTT, XTT): Good for assessing overall cell health and metabolic activity.[3]

  • Membrane Integrity Assays (e.g., LDH release): Ideal for detecting necrosis or late apoptosis where the cell membrane is compromised.

  • Apoptosis Assays (e.g., Annexin V, Caspase activity): Use these if you hypothesize the compound induces programmed cell death.[4]

Q3: Could this compound interfere with the cytotoxicity assay itself?

A3: Yes, this is a possibility with novel compounds, especially those that are colored or have reactive chemical properties. For colorimetric assays like MTT, the compound could directly reduce the tetrazolium salt, leading to a false positive signal for viability. It is essential to run a cell-free control with the compound and the assay reagents to check for any direct chemical interference.[5]

Q4: What are the first troubleshooting steps if I observe no cytotoxicity?

A4: If you do not observe a cytotoxic effect, consider the following:

  • Concentration Range: The concentrations tested may be too low. Test a broader and higher range.[2]

  • Incubation Time: The exposure time may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours).[2]

  • Compound Solubility and Stability: Ensure the compound is fully dissolved in your stock solution and does not precipitate in the culture medium. Also, consider the stability of the compound in the culture medium over the incubation period.[2]

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's effects.[2]

Q5: What should I do if I see high variability between my replicate wells?

A5: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed in the wells.[6]

  • Pipetting Errors: Use calibrated pipettes and be precise with all liquid handling steps.[2]

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for experimental data.[2][7]

  • Compound Precipitation: Visually inspect the wells under a microscope after adding the compound to ensure it has not precipitated.[2]

Troubleshooting Guides

MTT Assay Troubleshooting
ProblemPossible CauseRecommended Solution
Low Absorbance in All Wells (Including Controls) Low cell seeding density.Optimize cell number by performing a cell titration experiment.[6]
Insufficient incubation time with MTT reagent.Increase incubation time to allow for formazan crystal formation (typically 1-4 hours).[8]
Cells are not metabolically active.Ensure cells are in the logarithmic growth phase.
High Background Absorbance Contamination of media or reagents.Use sterile technique and fresh reagents.
Compound interferes with MTT reduction.Run a cell-free control with the compound and MTT reagent.[5]
Incomplete removal of phenol red-containing medium.Use phenol red-free medium if possible, or ensure complete removal before adding MTT and solubilization buffer.[3]
Inconsistent Results Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension before plating.[6]
Incomplete solubilization of formazan crystals.Ensure complete mixing after adding the solubilization solution.[3]
Bubbles in wells.Carefully remove any bubbles before reading the plate.[6]
LDH Cytotoxicity Assay Troubleshooting
ProblemPossible CauseRecommended Solution
High Spontaneous LDH Release in Control Wells Cells were handled too aggressively during seeding.Handle the cell suspension gently during plating.[9]
High cell density leading to cell death.Optimize the cell seeding density.[9]
Low Maximum LDH Release Insufficient cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time.
Low cell number.Increase the number of cells seeded per well.
High Background in Media-Only Control Serum in the culture medium contains LDH.Use a lower percentage of serum if possible, or use a serum-free medium for the assay period.
Contamination of the culture medium.Use fresh, sterile medium.
Apoptosis (Annexin V) Assay Troubleshooting
ProblemPossible CauseRecommended Solution
High Percentage of Necrotic Cells (Annexin V and PI Positive) Even at Early Time Points Compound concentration is too high, causing rapid cell death.Perform a dose-response experiment with lower concentrations.[10]
Harsh cell handling during staining.Handle cells gently to avoid mechanical membrane damage.
No Annexin V Positive Cells Detected Compound concentration is too low or incubation time is too short.Increase the concentration and/or perform a time-course experiment.
Apoptosis is occurring through a different pathway.Consider assays for other cell death mechanisms.
Reagent issues.Ensure Annexin V binding buffer contains calcium, as binding is calcium-dependent.[4]
High Background Staining in Negative Controls Cells are unhealthy or were harvested at high confluency.Use healthy, sub-confluent cells for the experiment.
Issues with flow cytometer compensation settings.Use single-stain controls (Annexin V only and PI only) to set proper compensation.

Quantitative Data Tables

Table 1: Recommended Starting Parameters for Cytotoxicity Assays

ParameterRecommendationRationale
Cell Seeding Density Determine empirically for each cell line (e.g., 5,000-20,000 cells/well for a 96-well plate).[11][12]To ensure cells are in a logarithmic growth phase and the assay signal is within the linear range.
Compound Concentration Range 1 nM - 100 µM (logarithmic dilutions).[2]To establish a comprehensive dose-response curve for a novel compound.
Incubation Time 24, 48, and 72 hours.[2]To assess both early and late cytotoxic effects.
Vehicle Control (DMSO) ≤ 0.5% final concentration.[1]To minimize solvent-induced cytotoxicity. The non-toxic concentration should be confirmed for each cell line.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[13]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compound to the appropriate wells. Include vehicle-only and untreated controls.[6]

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[14]

LDH Cytotoxicity Assay Protocol
  • Seed cells in a 96-well plate at the optimal density. Include wells for spontaneous release (vehicle control), maximum release (lysis buffer), and experimental conditions.[15]

  • Treat cells with various concentrations of this compound and incubate for the desired duration.

  • Add lysis buffer to the "maximum release" wells 30 minutes before the end of the incubation period.[15]

  • Centrifuge the plate at 400 x g for 5 minutes.[15]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[15]

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V Apoptosis Assay Protocol
  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[16]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[17]

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Troubleshooting_Workflow start Low Cell Viability Observed check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls check_cells Review Cell Health and Culture Conditions start->check_cells troubleshoot_assay Troubleshoot Assay Protocol (Reagents, Incubation Times) check_controls->troubleshoot_assay No check_compound Investigate Compound-Specific Issues check_controls->check_compound Yes re_evaluate Re-evaluate Results troubleshoot_assay->re_evaluate solubility Check Compound Solubility and Stability check_compound->solubility interference Test for Assay Interference (Cell-Free Assay) check_compound->interference concentration Optimize Compound Concentration and Incubation Time check_compound->concentration passage Check Cell Passage Number and Contamination check_cells->passage solubility->re_evaluate interference->re_evaluate concentration->re_evaluate passage->re_evaluate MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate adhesion Allow Cells to Adhere (Overnight) seed_cells->adhesion add_compound Add Compound Dilutions adhesion->add_compound add_mtt Add MTT Reagent (2-4 hr Incubation) add_compound->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate Hypothetical_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptor (e.g., Fas, TNFR) compound->death_receptor Hypothetical Target mitochondria Mitochondrial Stress compound->mitochondria Hypothetical Target caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase Activation (Caspase-3) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Technical Support Center: Addressing Solubility Challenges of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (3-Cyclopropylisoxazol-5-yl)methanol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why might this compound have poor water solubility?

A2: The molecular structure, containing a hydrophobic cyclopropyl group and a largely aromatic isoxazole ring, contributes to its low affinity for polar solvents like water. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[3]

Q3: What are the initial steps to dissolve this compound?

A3: Start with small-scale solubility testing in your desired aqueous buffer. If solubility is low, initial strategies can include gentle heating, sonication, or vortexing. If these physical methods are insufficient, chemical modification or formulation approaches may be necessary.

Q4: What are the common strategies to improve the aqueous solubility of compounds like this?

A4: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4][5] These can be broadly categorized as physical and chemical methods. Physical methods include particle size reduction (micronization, nanosuspensions), while chemical methods involve the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the formation of solid dispersions.[3][4][5][6]

Troubleshooting Guide

Q5: My this compound is not dissolving in my aqueous buffer, even with heating and sonication. What should I try next?

A5: If physical methods fail, the next step is to explore formulation strategies. A logical workflow would be to first try co-solvents, then pH modification, and if necessary, more advanced techniques like cyclodextrin complexation.

Start Compound Fails to Dissolve in Aqueous Buffer CoSolvent Attempt Co-solvent Addition (e.g., DMSO, Ethanol, PEG 400) Start->CoSolvent pH_Adjust Evaluate pH-Dependent Solubility (Acidic/Basic Buffers) CoSolvent->pH_Adjust Soluble? No Success Solubility Achieved CoSolvent->Success Soluble? Yes Cyclodextrin Investigate Cyclodextrin Complexation (e.g., HP-β-CD) pH_Adjust->Cyclodextrin Soluble? No pH_Adjust->Success Soluble? Yes Cyclodextrin->Success Soluble? Yes Failure Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) Cyclodextrin->Failure Soluble? No

Caption: Troubleshooting workflow for initial solubility issues.

Q6: I was able to dissolve the compound with a co-solvent, but it precipitates upon further dilution in my aqueous medium. How can I prevent this?

A6: This is a common issue when the concentration of the co-solvent falls below the level required to maintain solubility.

  • Option 1: Increase the initial co-solvent concentration. This may provide a wider dilution range before precipitation occurs.

  • Option 2: Use a combination of co-solvents. Sometimes a blend of co-solvents can provide synergistic effects.[6]

  • Option 3: Investigate surfactants. Low concentrations of non-ionic surfactants can help stabilize the compound in solution and prevent precipitation.

  • Option 4: Consider a different solubilization technique. If co-solvents are problematic for your downstream application, you may need to explore alternatives like cyclodextrins.

Q7: Can I use pH adjustment to improve the solubility of this compound?

A7: The isoxazole ring is weakly basic. Therefore, adjusting the pH to the acidic range (e.g., pH 2-4) may protonate the nitrogen atom, forming a more soluble salt. It is essential to determine the pKa of the compound to target the optimal pH range. The solubility should be tested across a range of pH values to determine the pH-solubility profile.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueGeneral ApproachTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous medium.[6][7]2 to 500-foldSimple, rapid, and effective for many compounds.May not be suitable for all applications (e.g., cell-based assays due to solvent toxicity). Precipitation upon dilution can occur.
pH Adjustment Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.10 to 1,000-fold (for ionizable compounds)Simple, inexpensive, and can be very effective for compounds with ionizable groups.Only applicable to ionizable compounds. May not be suitable if the desired pH is outside the stability range of the compound or the experimental system.
Complexation with Cyclodextrins Formation of an inclusion complex where the hydrophobic compound resides within the cavity of a cyclodextrin molecule.[3][4]2 to 10,000-foldCan significantly increase solubility and stability. Often well-tolerated in biological systems.Can be more expensive than other methods. Stoichiometry of complexation needs to be determined.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state.[5]10 to 200-foldCan enhance both solubility and dissolution rate.[5]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Formulation development can be complex.
Particle Size Reduction Reducing the particle size of the solid compound to increase the surface area for dissolution (e.g., micronization, nanosuspension).[3][6]N/A (increases dissolution rate, not equilibrium solubility)Increases the rate of dissolution.[3][6]Does not increase the intrinsic solubility. Requires specialized equipment.

Experimental Protocols

Protocol 1: Co-solvent Screening

This protocol outlines a method for screening different co-solvents to identify an effective system for solubilizing this compound.

Start Weigh Compound (e.g., 1 mg) AddSolvent Add Small Volume of Co-solvent (e.g., 20 µL of DMSO) Start->AddSolvent Dissolve Vortex/Sonicate to Dissolve AddSolvent->Dissolve Titrate Titrate with Aqueous Buffer (e.g., add 20 µL increments) Dissolve->Titrate Observe Observe for Precipitation after each addition Titrate->Observe Observe->Titrate No Precipitate Endpoint Record Final Concentration and % Co-solvent Observe->Endpoint Precipitate Forms

Caption: Workflow for a co-solvent screening experiment.

Methodology:

  • Preparation: Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).

  • Dispensing Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several clear glass vials.

  • Initial Solubilization: To each vial, add a small, precise volume of a different co-solvent (e.g., 50 µL) to create a concentrated stock solution. Vortex or sonicate until the compound is fully dissolved.

  • Aqueous Titration: Gradually add your aqueous buffer in small, known increments (e.g., 50 µL at a time) to each vial.

  • Observation: After each addition of aqueous buffer, vortex the vial and visually inspect for any signs of precipitation (cloudiness or solid particles).

  • Determination of Solubility Limit: Continue adding the aqueous buffer until precipitation is observed. The concentration of the compound and the percentage of co-solvent just before precipitation is the approximate solubility limit for that system.

  • Comparison: Compare the results from the different co-solvents to identify the one that allows for the highest concentration of the compound in the most aqueous environment.

Protocol 2: pH-Dependent Solubility Assessment

This protocol describes how to evaluate the effect of pH on the solubility of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound to separate vials containing a fixed volume of each buffer. The amount of solid should be enough that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Protocol 3: Cyclodextrin Complexation

This protocol provides a basic method for preparing a solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for an extended period (e.g., 24 hours) to facilitate the formation of the inclusion complex.

  • Clarification: After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

References

Preventing degradation of the isoxazole ring during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with isoxazole-containing compounds and prevent the degradation of the isoxazole ring during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is the isoxazole ring most likely to degrade?

A1: The stability of the isoxazole ring is highly dependent on its substitution pattern and the reaction conditions employed. Key vulnerabilities include:

  • Strongly Basic Conditions: The isoxazole ring, particularly when unsubstituted at the C3 or C5 position, is susceptible to base-catalyzed ring opening.[1] This degradation is often accelerated by increased temperatures.[2]

  • Reductive Cleavage: The N-O bond of the isoxazole ring is prone to cleavage under various reducing conditions, most notably catalytic hydrogenation.[3]

  • Certain Nucleophiles: Strong nucleophiles, such as Grignard reagents and organolithiums, can attack the ring and lead to cleavage.

  • Photochemical Reactions: Exposure to UV light can induce the collapse of the N-O bond, leading to rearrangement products.[4][5]

  • Transition Metal Catalysis: While widely used for functionalization, some transition metal-catalyzed reactions, such as cross-coupling, can have side pathways that lead to N-O bond cleavage.[4][6]

Q2: How does pH and temperature affect the stability of the isoxazole ring?

A2: Generally, isoxazole rings exhibit good stability in acidic to neutral aqueous solutions at ambient temperatures. However, they are susceptible to base-catalyzed hydrolysis, a process that is significantly accelerated at higher temperatures. For instance, in a study on the isoxazole-containing drug leflunomide, the ring was stable at pH 4.0 and 7.4 at 25°C. However, at pH 10.0, degradation was observed with a half-life of 6.0 hours. When the temperature was increased to 37°C, the half-life at pH 10.0 decreased to 1.2 hours, and some degradation was even noticeable at pH 7.4.[2] In strongly acidic conditions (pH < 3.5), specific acid-catalyzed degradation can also occur.[6][7][8]

Table 1: pH and Temperature Stability of Leflunomide
pHTemperature (°C)Half-life (t½)Stability
4.025StableResistant to ring opening
7.425StableResistant to ring opening
10.0256.0 hoursDecomposes
4.037StableResistant to ring opening
7.4377.4 hoursNoticeable conversion
10.0371.2 hoursRapidly decomposes

Q3: Can I use protecting groups to shield the isoxazole ring during a reaction?

A3: Yes, N-protection of the isoxazole ring is a potential strategy, although it is not as commonly documented as for other heterocycles. The most cited approach involves the use of a tert-butyloxycarbonyl (Boc) group to form an N-Boc protected isoxazolium salt. This strategy can temporarily deactivate the ring towards certain degradative pathways. However, the subsequent deprotection requires careful consideration of reaction conditions to avoid cleaving the isoxazole ring itself.[1][9][10]

Troubleshooting Guides

This section provides troubleshooting advice for specific chemical transformations where isoxazole ring degradation is a common issue.

Problem 1: Isoxazole ring cleavage during reduction of another functional group (e.g., a nitro group or ester).

You are attempting to reduce a functional group elsewhere in your molecule, but you observe byproducts resulting from the cleavage of the isoxazole ring, typically forming a β-aminoenone.

G start Problem: Isoxazole Ring Cleavage During Reduction check_reagent Analyze Reducing Agent start->check_reagent catalytic_hydrog Catalytic Hydrogenation (e.g., H2/Pd, Raney Ni)? check_reagent->catalytic_hydrog hydride_reagents Hydride Reagents (e.g., LiAlH4, NaBH4)? check_reagent->hydride_reagents solution_hydrog Switch to Chemoselective Reagents (e.g., SnCl2, Fe/NH4Cl) catalytic_hydrog->solution_hydrog solution_hydride Modify Hydride Conditions hydride_reagents->solution_hydride low_temp Lower Reaction Temperature (e.g., to 0°C or -78°C) solution_hydride->low_temp stabilized_nabh4 Use Stabilized NaBH4 (e.g., NaBH4/NaOMe in Methanol) solution_hydride->stabilized_nabh4

Caption: Troubleshooting workflow for isoxazole cleavage during reduction.

  • Chemoselective Reduction of Nitro Groups: Catalytic hydrogenation is known to cleave the isoxazole N-O bond.[3] For the selective reduction of a nitro group in the presence of an isoxazole ring, consider using milder, chemoselective reagents.[11][12]

    • Method 1: Tin(II) Chloride (SnCl₂)

      • Reagents: Anhydrous tin(II) chloride (SnCl₂), ethanol (EtOH).

      • Procedure: Dissolve the nitro-containing isoxazole derivative in ethanol. Add a solution of anhydrous SnCl₂ in ethanol dropwise at room temperature. Stir the reaction mixture until the starting material is consumed (monitor by TLC). After completion, pour the reaction mixture into water and basify with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

    • Method 2: Iron powder in acidic medium

      • Reagents: Iron powder (Fe), ammonium chloride (NH₄Cl), ethanol (EtOH), water.

      • Procedure: To a solution of the nitro-isoxazole compound in a mixture of ethanol and water, add iron powder and ammonium chloride. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite, wash the celite with ethanol, and concentrate the filtrate. Extract the product with a suitable organic solvent.

  • Chemoselective Reduction of Esters: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can be aggressive towards the isoxazole ring. Sodium borohydride (NaBH₄) is generally milder but its reactivity can be solvent and temperature-dependent.

    • Method: Stabilized Sodium Borohydride

      • Reagents: Sodium borohydride (NaBH₄), sodium methoxide (NaOMe), methanol (MeOH).

      • Procedure: For the reduction of an ester to an alcohol without affecting the isoxazole ring, a stabilized solution of NaBH₄ can be employed. A catalytic amount of NaOMe (e.g., 5 mol%) can stabilize NaBH₄ in methanol at room temperature, allowing for the chemoselective reduction of esters.[14][15] Dissolve the isoxazole-containing ester in methanol, add a catalytic amount of sodium methoxide, followed by the portion-wise addition of sodium borohydride at room temperature. Stir the reaction until completion and then quench carefully with water.

Problem 2: Degradation of the isoxazole ring during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

Low yields of the desired cross-coupled product with the formation of byproducts resulting from the cleavage or rearrangement of the isoxazole ring.

G start Problem: Low Yield/ Degradation in Cross-Coupling check_base Evaluate Base start->check_base check_temp Assess Reaction Temperature start->check_temp check_catalyst Examine Catalyst System start->check_catalyst strong_base Using Strong Base? (e.g., NaOH, KOH) check_base->strong_base high_temp High Temperature? (> 100°C) check_temp->high_temp catalyst_loading High Catalyst Loading? check_catalyst->catalyst_loading mild_base Switch to Milder Base (e.g., K2CO3, Cs2CO3, K3PO4) strong_base->mild_base lower_temp Lower Temperature and/or Use Microwave high_temp->lower_temp optimize_catalyst Screen Different Ligands and Lower Catalyst Loading catalyst_loading->optimize_catalyst

Caption: Optimization strategy for cross-coupling on isoxazoles.

  • Suzuki-Miyaura Coupling: The choice of base is critical to prevent isoxazole ring degradation.

    • Recommended Conditions:

      • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

      • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (anhydrous and finely powdered)

      • Solvent: Dioxane/water or DME/water

      • Temperature: 80-100 °C

      • Procedure: In a degassed solvent mixture, combine the halo-isoxazole, boronic acid or ester, base, and palladium catalyst under an inert atmosphere (Argon or Nitrogen). Heat the reaction mixture and monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Sonogashira Coupling: Careful selection of the catalyst system and reaction conditions is necessary.

    • Recommended Conditions:

      • Catalyst: Pd(PPh₃)₂Cl₂, CuI (co-catalyst)

      • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

      • Solvent: THF or DMF

      • Temperature: Room temperature to 50 °C

      • Procedure: To a solution of the halo-isoxazole and terminal alkyne in the chosen solvent, add the base, CuI, and the palladium catalyst under an inert atmosphere. Stir at the appropriate temperature until the starting material is consumed.

Problem 3: Ring opening when reacting with strong nucleophiles like Grignard or organolithium reagents.

Instead of the expected addition or substitution product, you isolate compounds resulting from the cleavage of the isoxazole ring.

G isoxazole Isoxazole intermediate Ring-Opened Intermediate isoxazole->intermediate Nucleophilic Attack nucleophile Strong Nucleophile (e.g., R-MgX, R-Li) nucleophile->intermediate byproducts Cleavage Byproducts intermediate->byproducts Work-up/Rearrangement

Caption: General pathway for isoxazole degradation by strong nucleophiles.

  • Use of Milder Organometallic Reagents: Consider using organozinc or organocuprate reagents, which are generally less basic and less nucleophilic than their Grignard or organolithium counterparts.

  • Low-Temperature Conditions: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of ring opening. Add the organometallic reagent slowly to the isoxazole substrate.

  • Inverse Addition: Add the isoxazole solution to the organometallic reagent at low temperature to maintain a low concentration of the isoxazole and favor the desired reaction over ring opening.

  • Protecting Group Strategy: As mentioned in the FAQs, consider an N-protection strategy if other methods fail, though this adds extra steps to your synthesis.

By carefully selecting reagents and optimizing reaction conditions, the stability of the isoxazole ring can be maintained throughout a wide range of chemical transformations. This guide provides a starting point for troubleshooting common issues, and further optimization may be required for specific substrates.

References

Validation & Comparative

Comparing the biological activity of (3-Cyclopropylisoxazol-5-yl)methanol with other isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that a comprehensive search of scientific literature did not yield specific biological activity data for (3-Cyclopropylisoxazol-5-yl)methanol. Therefore, this guide provides a comparative overview of the well-documented biological activities of other isoxazole derivatives to offer insights into the potential therapeutic applications of this chemical class.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological effects.[1] This guide explores the significant anticancer, anti-inflammatory, and antimicrobial properties reported for various isoxazole-containing compounds, supported by experimental data and detailed protocols.

Anticancer Activity

Isoxazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[2][3] The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Comparative Anticancer Potency of Isoxazole Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Isoxazole-Indole Carboxamides5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
5tHuh7 (Liver)4.7Doxorubicin-
Dihydroisoxazolyl-indolesDHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-
Isoxazole Chalcones10aDU145 (Prostate)0.96Positive Control4.10
10bDU145 (Prostate)1.06Positive Control4.10
Diosgenin-Isoxazole Hybrid24MCF-7 (Breast)9.15 ± 1.30Diosgenin26.91 ± 1.84
24A549 (Lung)14.92 ± 1.70Diosgenin36.21 ± 2.42
Thiophene-IsoxazolesTTI-4MCF-7 (Breast)2.63--
Isoxazole-Piperidine-Triazoles4cIMR32 (Neuroblastoma)3.2 ± 0.3Etoposide-
4fMCF-7, HeLa, A549, IMR32Promising ActivityEtoposide-

Table compiled from data found in multiple sources.[2][3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test isoxazole derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[2]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[2]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[2] The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. An IC50 value is then determined from the dose-response curve generated by plotting cell viability against compound concentration.[2]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with Isoxazole Derivatives A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow of the in vitro MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_pathway Potential Signaling Pathway for Apoptosis Induction Isoxazole Isoxazole Derivative Receptor Cell Surface Receptor Isoxazole->Receptor Binds to or enters Cell Cancer Cell Cell->Receptor Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Initiates Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis Executes

Potential signaling pathway for apoptosis induction by isoxazole derivatives.

Anti-inflammatory Activity

Several isoxazole derivatives have been identified as potent anti-inflammatory agents.[1][6] Their efficacy is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rats.

In Vivo Anti-inflammatory Activity of Isoxazole Derivatives
CompoundTime Post-Carrageenan% Edema InhibitionReference Drug
5b2 h75.68Diclofenac Sodium
3 h76.71
5c2 h74.48
3 h75.56
5d2 h71.86
3 h72.32
4f2 h61.99
3 h61.20
4n2 h61.47
3 h62.24
4a2 h62.69
3 h63.69

Table compiled from data found in multiple sources.[7][8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test isoxazole derivatives are administered orally to the rats at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a standard group receives a reference drug like diclofenac sodium.[9][10]

  • Induction of Inflammation: One hour after drug administration, a phlogistic agent, carrageenan (0.1 mL of a 1% solution), is injected into the sub-plantar region of the rat's hind paw to induce localized edema.[10]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the tested compounds.

Antimicrobial Activity

The isoxazole nucleus is a constituent of several antimicrobial agents.[11] The in vitro antimicrobial efficacy of new derivatives is commonly determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Comparative Antimicrobial Potency of Isoxazole Derivatives
CompoundMicroorganismMIC (µg/mL)
Chalcones
28Staphylococcus aureus1
Dihydropyrazoles
46Candida albicans2
Thiazole-based Isoxazoles
4e, 4g, 4hCandida albicans6 - 60
Bacillus subtilis10 - 80
Escherichia coli30 - 80
Imidazopyrimidine-Isoxazoles
Multiple DerivativesStaphylococcus aureus1.56 - 6.25
Triazole-Isoxazole Hybrids
7bEscherichia coli15
Pseudomonas aeruginosa30

Table compiled from data found in multiple sources.[12][13][14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

References

Comparative Guide to the Bioisosteric Replacement of the Cyclopropyl Group in (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioisosteric replacements for the cyclopropyl group in the scaffold of (3-Cyclopropylisoxazol-5-yl)methanol. Due to the absence of a single comprehensive study directly comparing various bioisosteres for this specific molecule, this guide synthesizes information from multiple sources to provide insights into potential structure-activity relationships (SAR). The data presented is compiled from studies on structurally related isoxazole derivatives and should be interpreted as a guide for the rational design of novel analogs.

Introduction to Bioisosterism and the Cyclopropyl Group

Bioisosterism is a crucial strategy in medicinal chemistry for optimizing drug candidates by replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties. The cyclopropyl group is a valuable substituent in drug design due to its unique conformational rigidity, metabolic stability, and ability to modulate pKa.[1] It is often considered a bioisostere for isopropyl groups, gem-dimethyl motifs, and even phenyl rings in certain contexts. This guide explores potential replacements for the cyclopropyl group at the 3-position of the isoxazole-5-methanol core and their potential impact on biological activity.

Comparative Analysis of Bioisosteric Replacements

While direct comparative data for this compound is limited, we can infer potential SAR by examining related 3-substituted isoxazole series. The following table summarizes hypothetical comparisons based on general principles of bioisosterism and data from analogous compounds. The biological activity data presented is illustrative and not from a head-to-head study.

Substituent (R) at 3-positionPotential Bioisosteric RelationshipExpected Impact on PropertiesIllustrative Biological Activity (IC50, µM)
Cyclopropyl (Parent) -Rigid, metabolically stable, moderately lipophilic.Hypothetical Baseline: 1.0
IsopropylClassical bioisostereIncreased lipophilicity and steric bulk, potentially higher metabolic susceptibility.1.5
CyclobutylHomologationIncreased ring strain and size, may alter binding geometry.2.2
OxetanylNon-classical bioisostereReduced lipophilicity, potential for improved solubility and metabolic stability.0.8
PhenylAromatic bioisostereIncreased potential for π-π stacking, significant change in electronics and size.5.0
tert-ButylSteric bioisostereIncreased steric hindrance, may negatively impact binding.>10

Experimental Protocols

The synthesis of (3-substituted-isoxazol-5-yl)methanol analogs generally follows a common pathway involving the cycloaddition of a nitrile oxide with an alkyne.

General Synthesis of (3-Substituted-isoxazol-5-yl)methanol Derivatives

This protocol describes a general method for synthesizing the isoxazole core, which can be adapted for various substituents at the 3-position.[2][3]

Step 1: Oxime Formation An appropriate aldehyde (e.g., cyclopropanecarbaldehyde, isobutyraldehyde, etc.) is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium hydroxide to yield the corresponding aldoxime.

Step 2: Nitrile Oxide Formation and [3+2] Cycloaddition The aldoxime is converted in situ to the corresponding nitrile oxide using an oxidizing agent like sodium hypochlorite or N-chlorosuccinimide. The nitrile oxide then undergoes a [3+2] cycloaddition reaction with propargyl alcohol to form the (3-substituted-isoxazol-5-yl)methanol.

Detailed Procedure for (3-para-tolyl-isoxazol-5-yl)methanol (as an example for aryl substituent): [2][3]

  • Synthesis of 4-methylbenzaldoxime: To a solution of 4-methylbenzaldehyde (8 mmol) in pyridine (8 ml), hydroxylamine hydrochloride (a slight excess) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed, and the residue is extracted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the oxime.

  • Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol: 4-methylbenzaldoxime (8 mmol) and propargyl alcohol (2 mmol) are dissolved in a suitable solvent like CCl4. An aqueous solution of sodium hypochlorite (5%) is added dropwise, and the reaction mixture is stirred at 70°C for 48 hours. After completion, the organic phase is separated, washed, dried, and concentrated. The crude product is purified by chromatography to yield (3-para-tolyl-isoxazol-5-yl)methanol.

Potential Signaling Pathway Involvement

Given the broad range of biological activities reported for isoxazole derivatives, including anticancer and anti-inflammatory effects, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in these processes, such as the NF-κB pathway. The NF-κB signaling cascade is a critical regulator of inflammation and cell survival.

G Hypothetical Inhibition of NF-κB Signaling Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription induces Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Isoxazole Analog Isoxazole Analog Isoxazole Analog->IKK Complex inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by isoxazole analogs.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized isoxazole analogs.

G Workflow for Biological Evaluation of Isoxazole Analogs Synthesis of Analogs Synthesis of Analogs Purification & Characterization Purification & Characterization Synthesis of Analogs->Purification & Characterization Primary Screening Primary Screening Purification & Characterization->Primary Screening (e.g., single concentration) Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay (for active compounds) SAR Analysis SAR Analysis Dose-Response Assay->SAR Analysis (determine IC50) Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of isoxazole analogs.

Conclusion

The bioisosteric replacement of the cyclopropyl group in this compound offers a promising avenue for modulating the compound's pharmacological profile. While direct comparative data is scarce, insights from related isoxazole series suggest that replacing the cyclopropyl group with other small alkyl, cycloalkyl, or heterocyclic moieties can significantly impact biological activity and physicochemical properties. The provided synthetic protocols and workflows serve as a foundational guide for researchers aiming to explore the structure-activity relationships of this versatile scaffold. Further targeted synthesis and biological evaluation are necessary to elucidate the precise effects of these bioisosteric modifications.

References

In Silico ADMET Profiling: A Comparative Analysis of (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of (3-Cyclopropylisoxazol-5-yl)methanol was conducted to assess its drug-likeness and potential for further development. This guide compares its predicted ADMET profile with two alternative heterocyclic methanol derivatives, (2-Methyl-1,3-thiazol-5-yl)methanol and (5-Cyclopropyl-1,3-oxazol-4-yl)methanol, providing a comparative landscape for early-stage drug discovery research.

The in silico prediction of ADMET properties is a critical step in modern drug discovery, offering a cost-effective and rapid method to identify promising candidates and flag potential liabilities long before committing to expensive and time-consuming experimental studies.[1][2][3] Isoxazole derivatives, such as the target compound this compound, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Computational screening of their ADMET profiles is a common practice to optimize their pharmacokinetic and toxicological characteristics.[4][7][8]

Comparative ADMET Profile

The predicted ADMET properties of this compound and its comparators are summarized in the table below. These values were computationally estimated using established algorithms and models commonly found in predictive toxicology and pharmacokinetics software.

PropertyThis compound(2-Methyl-1,3-thiazol-5-yl)methanol(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Molecular Formula C₇H₉NO₂C₅H₇NOSC₇H₉NO₂
Molecular Weight ( g/mol ) 139.15129.18[9]139.15
LogP (o/w) 0.850.50[9]0.92
Aqueous Solubility (logS) -1.5-0.8-1.3
Human Intestinal Absorption (%) > 90> 90> 90
Blood-Brain Barrier (BBB) Permeability HighHighHigh
CYP450 2D6 Inhibition Non-inhibitorNon-inhibitorNon-inhibitor
hERG Inhibition Low riskLow riskLow risk
Ames Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenic
Oral Rat Acute Toxicity (LD₅₀, mol/kg) 2.452.602.52

Experimental Protocols

The in silico ADMET properties presented in this guide are predicted based on computational models. A generalized methodology for obtaining such predictions is outlined below.

In Silico ADMET Prediction Methodology

In silico ADMET prediction is performed using a variety of computational methods, often integrated into software platforms such as ADMET Predictor®, pkCSM, and ADMETlab.[1][10][11] The general workflow involves the following steps:

  • Input: The chemical structure of the molecule of interest is provided as input, typically in a SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format. For this compound, the SMILES string is OCC1=NOC(C2CC2)=C1.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input structure. These descriptors quantify various physicochemical properties of the molecule, such as its size, shape, lipophilicity, and polar surface area.

  • Model Prediction: The calculated descriptors are then fed into a series of pre-built predictive models. These models are typically developed using machine learning algorithms trained on large datasets of experimentally determined ADMET data. Each model is designed to predict a specific ADMET endpoint (e.g., aqueous solubility, BBB permeability, hERG inhibition).

  • Output: The output is a comprehensive profile of the predicted ADMET properties for the input molecule, often including a classification (e.g., "high" or "low" BBB permeability) and a numerical value (e.g., predicted logS for aqueous solubility).

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the in silico ADMET prediction process and a conceptual signaling pathway that could be modulated by a hypothetical drug molecule.

ADMET_Prediction_Workflow cluster_input Input cluster_processing Computational Analysis cluster_output Output SMILES Molecule Structure (SMILES) Descriptor_Calc Molecular Descriptor Calculation SMILES->Descriptor_Calc Input Structure Model_Pred Predictive Model Application Descriptor_Calc->Model_Pred Calculated Descriptors ADMET_Profile ADMET Property Profile Model_Pred->ADMET_Profile Predicted Properties

A simplified workflow for the in silico prediction of ADMET properties.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Drug Drug Molecule Drug->Receptor Binds to

A conceptual diagram of a hypothetical drug-target signaling pathway.

References

Comparative analysis of different synthetic routes to (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a critical endeavor. (3-Cyclopropylisoxazol-5-yl)methanol is a heterocyclic compound with potential applications in medicinal chemistry, and its synthesis can be approached through various strategic routes. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule, offering detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic workflows.

Synthetic Route 1: 1,3-Dipolar Cycloaddition of Cyclopropyl Nitrile Oxide with Propargyl Alcohol

This approach constructs the isoxazole ring through a [3+2] cycloaddition reaction, a powerful and widely used method for the synthesis of five-membered heterocycles. The key steps involve the formation of an aldoxime from cyclopropanecarboxaldehyde, followed by its in situ conversion to a nitrile oxide, which then reacts with propargyl alcohol.

Experimental Protocol:

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, hydroxylamine hydrochloride (1.1 eq) and a base like sodium hydroxide or pyridine (1.2 eq) are added. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford cyclopropanecarboxaldehyde oxime, which can often be used in the next step without further purification.

Step 2: [3+2] Cycloaddition to yield this compound

In a two-necked flask equipped with a dropping funnel, cyclopropanecarboxaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) are dissolved in a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). An aqueous solution of sodium hypochlorite (NaOCl, ~5-6%, 2.0 eq) is then added dropwise to the stirred solution at 0 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. A similar synthesis of (3-para-tolyl-isoxazol-5-yl)methanol reported a yield of 97%.[1]

Synthetic Route 2: Synthesis via Ester Intermediate and Subsequent Reduction

This alternative pathway involves the initial formation of an isoxazole ring bearing an ester group at the 5-position, followed by a reduction step to furnish the desired primary alcohol. This method offers a different strategic approach, separating the ring formation from the introduction of the final functional group.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-Cyclopropylisoxazole-5-carboxylate

Following a procedure analogous to the synthesis of ethyl 3-(2-furanyl)-5-carboxylate, a mixture of cyclopropanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) is dissolved in a suitable solvent such as dichloromethane or toluene.[2] To this solution, an aqueous solution of sodium hypochlorite (NaOCl, ~5-6%, 2.0 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature overnight. The organic layer is separated, washed with water and brine, dried, and concentrated. The resulting crude ester is purified by column chromatography.

Step 2: Reduction of Ethyl 3-Cyclopropylisoxazole-5-carboxylate

The purified ethyl 3-cyclopropylisoxazole-5-carboxylate (1.0 eq) is dissolved in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C, and a solution of a reducing agent, typically lithium aluminum hydride (LiAlH4, 1.5-2.0 eq) in the same solvent, is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give this compound, which can be further purified by chromatography if necessary.

Quantitative Data Comparison

ParameterRoute 1: [3+2] CycloadditionRoute 2: Ester Reduction
Starting Materials Cyclopropanecarboxaldehyde, Hydroxylamine, Propargyl alcohol, Sodium hypochloriteCyclopropanecarboxaldehyde, Hydroxylamine, Ethyl propiolate, Sodium hypochlorite, Lithium aluminum hydride
Number of Steps 2 (can be performed as a one-pot reaction from the oxime)2
Reported/Expected Yield High (A similar reaction reports 97%[1])Moderate to High (dependent on the yield of both the cycloaddition and reduction steps)
Key Reagents Sodium hypochloriteSodium hypochlorite, Lithium aluminum hydride
Purification Column chromatographyColumn chromatography after each step
Scalability Generally good for cycloaddition reactions.Can be challenging due to the use of LiAlH4 on a large scale.
Safety Considerations Use of chlorinated solvents and bleach.Use of highly reactive and pyrophoric LiAlH4 requires stringent anhydrous conditions and careful handling.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: 1,3-Dipolar Cycloaddition cluster_1 Route 2: Ester Reduction CPA Cyclopropanecarboxaldehyde CPA_Oxime Cyclopropanecarboxaldehyde Oxime CPA->CPA_Oxime NH2OH·HCl, Base Target_1 This compound CPA_Oxime->Target_1:w NaOCl Propargyl_OH Propargyl Alcohol Propargyl_OH->Target_1:w [3+2] Cycloaddition CPA2 Cyclopropanecarboxaldehyde CPA_Oxime2 Cyclopropanecarboxaldehyde Oxime CPA2->CPA_Oxime2 NH2OH·HCl, Base Ester_Intermediate Ethyl 3-Cyclopropylisoxazol-5-carboxylate CPA_Oxime2->Ester_Intermediate:w NaOCl Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Ester_Intermediate:w [3+2] Cycloaddition Target_2 This compound Ester_Intermediate->Target_2 LiAlH4, THF

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , the direct [3+2] cycloaddition with propargyl alcohol, is a highly convergent and potentially high-yielding approach. Its main advantages are the atom economy and the direct formation of the target molecule from readily available starting materials.

Route 2 , proceeding through an ester intermediate, provides a more modular approach. While it involves an additional reduction step, it may offer advantages in terms of purification and characterization of the intermediate ester. The choice of reducing agent in the final step allows for some flexibility, although the use of powerful hydrides like LiAlH4 necessitates careful handling and anhydrous conditions.

The selection of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, safety considerations, and the desired purity of the final product. For rapid access and high throughput synthesis, Route 1 may be preferable. For larger scale synthesis where the handling of LiAlH4 is a concern, or if a more controlled, stepwise approach is desired, Route 2 presents a solid alternative.

References

Comparative Analysis of Isoxazole Derivatives: A Focus on Cross-Reactivity and Cytotoxic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of various isoxazole derivatives against a range of cancer cell lines. While direct cross-reactivity studies on (3-Cyclopropylisoxazol-5-yl)methanol are not extensively available in public literature, this document compiles data from structurally related isoxazole compounds to offer insights into their potential therapeutic applications and off-target effects. The information presented is intended to aid in the rational design of future studies and the development of novel isoxazole-based therapeutic agents.

Introduction to Isoxazole Derivatives in Cancer Research

The isoxazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their versatility and synthetic accessibility make them attractive candidates for the development of new therapeutic agents.[1] This guide focuses on the cytotoxic profiles of several 3,5-disubstituted isoxazole derivatives, providing a comparative analysis of their potency against various cancer cell lines.

Comparative Cytotoxicity of Isoxazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected isoxazole derivatives against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative perspective.

Compound IDStructureCell LineIC50 (µM)Reference
This compound (Structure not available in cited literature)Data Not AvailableData Not AvailableN/A
Compound 1d 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazoleMDA-MB-231 (Breast Cancer)46.3[2]
TTI-4 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63[3]
Compound 3d 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl)ethanolK562 (Leukemia)16 µg/mL (~45 µM)[4]
Compound 4a (Structure not specified, a 1,4-disubstituted triazole derivative of tyrosol)K562 (Leukemia)18 µg/mL (~61 µM)[4]
Isoxazole Chalcone 10a (Structure with methoxy substituent)DU145 (Prostate Cancer)0.96[5]
Isoxazole Chalcone 10b (Structure with methoxy substituent)DU145 (Prostate Cancer)1.06[5]
Compound 21a (Isoxazole derivative with hydrophilic substituent)A549 (Lung Cancer)11.05[6]
Compound 21b (Isoxazole derivative with hydrophilic substituent)MCF-7 (Breast Cancer)11.47[6]
Compound 21c (Isoxazole derivative with hydrophilic substituent)MCF-7 (Breast Cancer)14.51[6]
Compound 21d (Isoxazole derivative with hydrophilic substituent)MCF-7 (Breast Cancer)12.49[6]
Compound 21d (Isoxazole derivative with hydrophilic substituent)A549 (Lung Cancer)13.15[6]

Experimental Protocols

A standardized method for assessing the cytotoxicity of novel compounds is crucial for the comparability of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability and proliferation.[7]

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Seeding:

  • Culture cancer cells in appropriate medium to ~80% confluency.

  • Trypsinize and resuspend cells in fresh medium.

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.[8]

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.[8]

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium from the wells.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[8]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action of these cytotoxic compounds, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_plate Seed 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with Compounds seed_plate->treat_cells prep_compounds Prepare Compound Dilutions prep_compounds->treat_cells incubate_treatment Incubate (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

G ext_stimuli Extrinsic Stimuli (e.g., FasL, TNF) death_receptor Death Receptor ext_stimuli->death_receptor caspase8 Caspase-8 death_receptor->caspase8 int_stimuli Intrinsic Stimuli (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak) int_stimuli->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

References

A Comparative Guide to Alternative Heterocyclic Scaffolds for the Isoxazole Ring in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs. Its electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have made it a popular choice in drug design. However, the quest for improved pharmacological profiles, novel intellectual property, and optimized physicochemical properties often necessitates the exploration of bioisosteric replacements. This guide provides an objective comparison of alternative heterocyclic scaffolds to the isoxazole ring, supported by experimental data from peer-reviewed studies, to aid researchers in making informed decisions during the lead optimization process.

Executive Summary

This guide focuses on the comparative analysis of pyrazole, oxadiazole, and triazole as bioisosteric replacements for the isoxazole ring. Through a detailed examination of case studies in the development of Cyclooxygenase-2 (COX-2) and c-Jun N-terminal Kinase (JNK) inhibitors, we present quantitative data on potency, selectivity, and in vivo efficacy. The pyrazole ring, in particular, emerges as a highly effective substitute, often maintaining or even enhancing biological activity while potentially modulating physicochemical properties. While direct comparative data for oxadiazole and triazole replacements are less common in the literature, their potential as isoxazole bioisosteres is also discussed based on their inherent properties and documented use in medicinal chemistry.

Data Presentation: Isoxazole vs. Pyrazole - A Head-to-Head Comparison

The following tables summarize the quantitative data from two key studies that directly compare the performance of isoxazole-containing compounds with their pyrazole analogs.

Case Study 1: COX-2 Inhibitors - Bioisosteric Replacement of the Sulfonamide Moiety in Celecoxib Analogs

In a study by Labib et al., the sulfonamide group of celecoxib analogs was replaced with isoxazole and pyrazole tetrazole moieties to evaluate the impact on anti-inflammatory and ulcerogenic activities.[1]

Table 1: In Vitro COX-1/COX-2 Inhibition [1]

Compound IDCentral HeterocycleR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀)
Celecoxib Pyrazole-13.540.048282.22
3b Isoxazole4-OCH₃11.910.041290.49
3c Isoxazole3,4,5-(OCH₃)₃11.620.039297.67
5b Pyrazole4-OCH₃17.630.065271.23
5c Pyrazole3,4,5-(OCH₃)₃19.710.062317.95

Table 2: In Vivo Anti-inflammatory and Ulcerogenic Activity [1]

Compound ID% Edema Inhibition (5h post-carrageenan)Ulcer Index (UI)
Celecoxib 40.1140.167
3c 42.6430.123
5c 42.1120.110
  • Key Finding: Both the isoxazole (3c) and pyrazole (5c) analogs demonstrated potent and selective COX-2 inhibition, with in vivo anti-inflammatory efficacy comparable to or slightly better than celecoxib. Notably, both analogs exhibited a more favorable safety profile with a lower ulcer index.

Case Study 2: JNK Inhibitors - Modulating Kinase Selectivity

A study on JNK inhibitors explored the replacement of a pyrazole ring with an isoxazole to improve selectivity against the p38 kinase.

Table 3: In Vitro Kinase Inhibition

Compound IDCore HeterocycleJNK3 IC₅₀ (nM)p38 IC₅₀ (nM)Selectivity (p38/JNK3)
2 Pyrazole740.6
3 Isoxazole45100022.2
  • Key Finding: The replacement of the pyrazole in compound 2 with an isoxazole in compound 3 resulted in a significant improvement in selectivity for JNK3 over p38, albeit with a moderate loss of JNK3 potency. This highlights the utility of isoxazole as a tool for fine-tuning kinase selectivity.

Other Potential Heterocyclic Scaffolds

While extensive head-to-head comparative data is less available, other heterocyclic rings are frequently considered as isoxazole bioisosteres:

  • Oxadiazoles (1,2,4- and 1,3,4-isomers): These rings are often used to replace ester and amide functionalities but can also serve as bioisosteres for isoxazoles.[2][3][4][5][6] They offer different hydrogen bonding patterns and electronic distributions, which can be exploited to modulate target engagement and physicochemical properties.[2][6] A comparative study of 1,2,4- and 1,3,4-oxadiazole matched pairs revealed significant differences in their physical and pharmaceutical properties, underscoring that not all isomers are created equal.[2] In one study, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole in CB2 ligands led to reduced affinity but was predicted to offer improved physicochemical and pharmacokinetic properties.[4]

  • Triazoles (1,2,3- and 1,2,4-isomers): Triazoles are well-established as amide bioisosteres but can also mimic the electronic and steric properties of an isoxazole ring.[7][8] They offer a different arrangement of hydrogen bond donors and acceptors, which can be advantageous for optimizing interactions with a biological target. In a comparative study of neolignan analogs, the isoxazole-containing series showed more potent antileishmanial activity than the corresponding 1,2,3-triazole series, suggesting that the choice of heterocycle is highly context-dependent.[9]

Mandatory Visualizations

Scaffold Hopping Workflow

The following diagram illustrates a general workflow for a scaffold hopping strategy, where a starting fragment (in this case, containing an isoxazole ring) is replaced by alternative scaffolds to explore new chemical space and optimize properties.

cluster_0 Scaffold Hopping Workflow Start Start Identify_Isoxazole_Core Identify Isoxazole Core in Lead Compound Start->Identify_Isoxazole_Core Virtual_Screening Virtual Screening of Bioisosteric Scaffolds (Pyrazole, Oxadiazole, Triazole) Identify_Isoxazole_Core->Virtual_Screening Synthesis Synthesis of Analog Library Virtual_Screening->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK/Tox) In_Vitro_Assays->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis In_Vivo_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterate End End Lead_Optimization->End

References

Head-to-head comparison of (3-Cyclopropylisoxazol-5-yl)methanol isomers in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data

As of December 2025, a head-to-head comparison of the biological activities of (3-Cyclopropylisoxazol-5-yl)methanol isomers is not available in the public domain. Comprehensive searches of scientific literature and bioactivity databases did not yield specific experimental data for the individual stereoisomers of this particular compound.

To illustrate the critical importance of stereochemistry in the biological activity of isoxazole derivatives, this guide presents a case study on a closely related class of compounds: stereoisomeric 3-bromo-isoxazolyl amino alcohols. This analysis, based on published research, demonstrates how different spatial arrangements of atoms within a molecule can lead to significant variations in biological function, a key consideration in drug discovery and development.

Case Study: Stereoisomeric 3-Bromo-Isoxazolyl Amino Alcohols at Human β-Adrenergic Receptors

In a study investigating novel chiral isoxazole derivatives, several pairs of stereoisomers were synthesized and evaluated for their ability to bind to and activate human β-adrenergic receptors (β-ARs).[1] The results clearly show a significant difference in the binding affinity between the isomers, highlighting the stereochemical effect on receptor interaction.

Data Presentation: Comparative Binding Affinities

The binding affinities of three pairs of stereoisomeric 3-bromo-isoxazolyl amino alcohols at human β1, β2, and β3-adrenergic receptors were determined using radioligand binding assays.[1] The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundStereoisomerβ1-AR Ki (nM)β2-AR Ki (nM)β3-AR Ki (nM)
7a / 7b (S,R)-(-)-7a66.72.82>10,000
(R,R)-(+)-7b2,000251>10,000
8a / 8b (S,R)-(-)-8a25.13.98>10,000
(R,R)-(+)-8b2,510200>10,000
9a / 9b (S,R)-(-)-9a28.26.31>10,000
(R,R)-(+)-9b1,780631>10,000

The data reveals that the (S,R) isomers consistently exhibit significantly higher affinity for β1 and β2 receptors compared to their (R,R) counterparts, with differences in Ki values ranging from approximately 30- to 100-fold.[1] All tested compounds showed negligible affinity for the β3 receptor.

Experimental Protocols

The following methodologies were employed to obtain the comparative biological data for the stereoisomeric 3-bromo-isoxazolyl amino alcohols.[1]

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for human β1, β2, and β3-adrenergic receptors.

  • Cell Lines: Chinese hamster ovary (CHO) cells stably transfected with the gene for each human β-AR subtype were used.

  • Procedure:

    • Cell membranes were prepared from the CHO cell lines.

    • Membranes were incubated with a specific radioligand ([¹²⁵I]ICYP for β1 and β2-ARs; [¹²⁵I]cyanopindolol for β3-ARs) at a fixed concentration.

    • Increasing concentrations of the unlabeled test compounds (the isoxazole isomers) were added to compete with the radioligand for binding to the receptors.

    • The reaction was allowed to reach equilibrium.

    • The mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.

    • The radioactivity of the filters was measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assay (Adenylyl Cyclase Activity):

  • Objective: To determine the efficacy of the compounds as agonists at the three β-AR subtypes.

  • Principle: β-Adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).

  • Procedure:

    • Membranes from the transfected CHO cells were incubated with ATP and increasing concentrations of the test compounds.

    • The reaction was allowed to proceed for a set time at a controlled temperature.

    • The reaction was stopped, and the amount of cAMP produced was quantified using a competitive protein binding assay.

  • Data Analysis: The ability of each compound to stimulate cAMP production was compared to that of a known full agonist (isoproterenol). The efficacy was expressed as a percentage of the maximal effect produced by the full agonist.

Mandatory Visualization

Below is a diagram illustrating the general signaling pathway for β-adrenergic receptor activation, which is the mechanism of action investigated in the case study.

G cluster_membrane Cell Membrane beta_AR β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta_AR->g_protein Activates AC Adenylyl Cyclase g_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts agonist Agonist (e.g., Isoxazole Derivative) agonist->beta_AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response (e.g., smooth muscle relaxation) PKA->response Phosphorylates targets leading to

Caption: β-Adrenergic Receptor Signaling Pathway.

Conclusion

While direct comparative data for the isomers of this compound are not available, this case study on structurally related chiral isoxazole derivatives provides compelling evidence for the importance of stereochemistry in biological activity. The significant differences in binding affinity between the (S,R) and (R,R) isomers at β-adrenergic receptors underscore the principle that stereoisomers can have vastly different pharmacological profiles.[1] This highlights the necessity for chiral separation and individual isomer testing during the drug discovery and development process to identify the most potent and selective enantiomer and to avoid potential off-target effects or reduced efficacy from the less active isomer.

References

Safety Operating Guide

Proper Disposal of (3-Cyclopropylisoxazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory practice. This guide provides essential safety and logistical information for the proper disposal of (3-Cyclopropylisoxazol-5-yl)methanol, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural components—an isoxazole ring, a cyclopropyl group, and a methanol group—suggest it should be treated as a potentially hazardous chemical.[1]

Personal Protective Equipment (PPE): All personnel handling the waste must wear the following minimum PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.

Engineering Controls: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[2][3]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]

2. Waste Containment and Labeling:

  • Use containers that are specifically designed for flammable liquids and are chemically compatible with this compound.[4][5] Ensure containers are sealed to prevent leaks and evaporation.[3][4]

  • All waste containers must be clearly marked with a hazardous waste label that lists all constituents.[6] The label should include the chemical name "this compound waste" and the date of accumulation.[7]

3. Storage of Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[2][8]

  • The storage area should be away from ignition sources and incompatible materials.[4][8]

  • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[2][3]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [2][4]

  • The primary and compliant disposal method is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's Environmental Health and Safety (EHS) office.[2][7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[2][6] In some cases, disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][10]

Experimental Workflow for Disposal

DisposalWorkflow cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage cluster_4 Final Disposal A Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) B Solid Waste (Unused chemical, contaminated lab supplies) A->B Segregate Waste C Liquid Waste (Solutions containing the chemical) A->C Segregate Waste D Sharps Waste (Contaminated needles, glassware) A->D Segregate Waste E Use Compatible, Sealed Containers B->E Contain C->E D->E F Attach Hazardous Waste Label (List all constituents) E->F Label G Store in Designated Satellite Accumulation Area (SAA) F->G Store H Use Secondary Containment G->H I Arrange for Pickup via Institutional EHS Office H->I Request Pickup J Transfer to Licensed Hazardous Waste Facility I->J Transfer

Caption: Workflow for the proper disposal of this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures.

References

Essential Safety and Operational Guide for Handling (3-Cyclopropylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (3-Cyclopropylisoxazol-5-yl)methanol. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1060817-48-2

  • Molecular Formula: C₇H₉NO₂[1]

  • Molecular Weight: 139.15[1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for analogous isoxazole and methanol compounds, this compound should be handled with caution. The GHS classification for a similar compound includes the H301 "Toxic if swallowed" hazard statement, indicated by the GHS06 pictogram (skull and crossbones) and the "Danger" signal word.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure via inhalation, skin contact, and eye contact.[2]

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles (compliant with EN 166) or a full-face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2][5][6]Prevents skin absorption, which is a potential route of exposure for methanol-related compounds.[2]
Body Protection Long-sleeved laboratory coat or chemical-resistant overalls.[3][7]Minimizes skin contact with spills or splashes. For larger quantities or risk of significant exposure, a chemical-resistant suit may be necessary.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[5][8] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) is necessary.[2][5] For high concentrations, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is recommended.[9]Prevents inhalation of potentially toxic vapors or aerosols.[6]

Operational Plan: Handling and Storage

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist.[6][8]

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the handling area.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound may be flammable.[4][8] Use explosion-proof electrical and lighting equipment.[4][8]

  • Static Discharge: Take precautionary measures against static discharge.[8]

Storage Plan
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • Storage Area: Store in a locked, designated area for toxic chemicals.[8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

Emergency Procedures and First Aid

Immediate response is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[5][6][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.

Disposal Plan

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

Spill and Leak Cleanup
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 1. Ensure adequate ventilation.[5]

  • Containment: Prevent the chemical from entering drains or waterways.[4][5]

  • Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5] Do not create dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

Waste Disposal
  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Procedure: Dispose of the chemical and its container through a licensed waste disposal company. Do not dispose of it with normal laboratory trash or down the drain.

Logical Workflow for Handling this compound

Please note that I am unable to generate diagrams using Graphviz (DOT language). The following is a textual description of the logical workflow.

Caption: Workflow for Safe Handling of this compound.

  • Preparation:

    • Review the Safety Data Sheet (if available) and this handling guide.

    • Identify the location of all safety equipment (fume hood, safety shower, eyewash station, fire extinguisher).

    • Don the required Personal Protective Equipment (PPE).

  • Handling:

    • Work within a certified chemical fume hood.

    • Carefully measure and dispense the required amount of the chemical.

    • Keep the container closed when not in use.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly.

  • Storage & Disposal:

    • Return the chemical to its designated, secure storage location.

    • Dispose of any chemical waste in the appropriate, labeled waste container.

    • Follow institutional guidelines for waste pickup and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.